molecular formula C20H18O7 B15595608 Erythrinin F

Erythrinin F

Cat. No.: B15595608
M. Wt: 370.4 g/mol
InChI Key: DMNFLFWDOVOSQV-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythrinin F is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(2R,3R)-3,4-dihydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H18O7/c1-20(2,25)19-18(24)15-13(27-19)7-12-14(17(15)23)16(22)11(8-26-12)9-3-5-10(21)6-4-9/h3-8,18-19,21,23-25H,1-2H3/t18-,19-/m1/s1

InChI Key

DMNFLFWDOVOSQV-RTBURBONSA-N

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation of Erythrinin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quest for novel bioactive compounds has led to extensive investigation of plant secondary metabolites. The genus Erythrina is a rich source of structurally diverse flavonoids and alkaloids, many of which exhibit promising pharmacological activities. This technical guide provides an in-depth overview of the core techniques and logical framework employed in the structure elucidation of Erythrinin F, a notable isoflavonoid (B1168493) isolated from Erythrina arborescens. This document details the experimental protocols for isolation and the comprehensive analysis of spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, visual diagrams generated using the DOT language illustrate the experimental workflow and the key correlational data that were pivotal in the definitive structural assignment of this natural product.

Introduction

Natural products continue to be a cornerstone of drug discovery, offering a vast chemical diversity that inspires the development of new therapeutic agents. Isoflavonoids, a class of polyphenolic compounds, are of particular interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural characterization of these molecules is a critical first step in understanding their structure-activity relationships and potential for therapeutic application.

This compound was identified as one of five new isoflavonoids isolated from the ethanol (B145695) extract of Erythrina arborescens. Its structure was determined through a combination of advanced spectroscopic techniques. This guide serves as a comprehensive resource detailing the methodologies and analytical reasoning that led to the elucidation of its chemical structure.

Isolation and Purification

The initial step in the characterization of this compound involves its extraction from the plant material followed by a systematic purification process to isolate the compound in a pure form suitable for spectroscopic analysis.

Experimental Protocol: Extraction and Isolation

The dried and powdered twigs of Erythrina arborescens were subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was then partitioned sequentially with different solvents to separate compounds based on their polarity. The fraction containing the isoflavonoids of interest was further purified using a series of chromatographic techniques.

The isolation procedure is outlined as follows:

  • Extraction: The plant material was percolated with 95% EtOH. The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to yield four primary fractions.

  • Column Chromatography: The EtOAc fraction, which showed the presence of the target compounds, was subjected to column chromatography on a silica (B1680970) gel column. The column was eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) of increasing polarity.

  • Further Purification: Fractions containing this compound were combined and further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (pTLC) to yield the pure compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the molecular structure of this compound was accomplished through the integrated analysis of data from mass spectrometry and various NMR spectroscopy experiments.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the exact mass of the molecular ion and, consequently, the molecular formula of this compound.

Experimental Protocol: HR-ESI-MS

The purified sample of this compound was dissolved in a suitable solvent (typically methanol or acetonitrile) and introduced into the ESI source of a high-resolution mass spectrometer. The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was measured.

Table 1: HR-ESI-MS Data for this compound

ParameterValue
Ionization ModeESI Positive
Molecular Ion (m/z)355.1180 [M+H]⁺
Calculated Mass for C₂₀H₁₉O₆355.1182
Deduced Molecular FormulaC₂₀H₁₈O₆

The high-resolution mass measurement provided a molecular formula of C₂₀H₁₈O₆, indicating twelve degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy, along with two-dimensional NMR techniques such as COSY, HSQC, and HMBC, were instrumental in assembling the final structure of this compound.

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a deuterated solvent, typically DMSO-d₆ or acetone-d₆, which allows for the observation of exchangeable protons like hydroxyl groups. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals, and coupling constants (J) are given in Hertz (Hz).

Table 2: ¹H-NMR Spectroscopic Data for this compound (in Acetone-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
28.11s
86.47s
2'7.09d8.4
3'6.84d8.4
5'6.84d8.4
6'7.09d8.4
1''4.60m
2''2.99m
2''2.65m
3''5.09t7.2
4''1.76s
5''1.66s
5-OH13.04s

Table 3: ¹³C-NMR Spectroscopic Data for this compound (in Acetone-d₆)

Positionδ (ppm)Type
2154.5CH
3123.6C
4181.7C=O
5163.1C
6111.4C
7165.4C
894.6CH
9158.8C
10106.6C
1'123.1C
2'131.0CH
3'116.2CH
4'158.6C
5'116.2CH
6'131.0CH
1''22.0CH₂
2''40.0CH
3''123.0CH
4''132.1C
5''25.9CH₃
6''18.0CH₃

Visualizing the Elucidation Process

The following diagrams, created using the DOT language, illustrate the key steps and logical connections in the structure elucidation of this compound.

Experimental Workflow

This diagram outlines the overall process from the collection of plant material to the final structural determination of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract 95% EtOH Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Column Chromatography Column Chromatography EtOAc Fraction->Column Chromatography Silica Gel, Sephadex Pure this compound Pure this compound Column Chromatography->Pure this compound HR-ESI-MS HR-ESI-MS Pure this compound->HR-ESI-MS 1D NMR (1H, 13C) 1D NMR (1H, 13C) Pure this compound->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) Pure this compound->2D NMR (COSY, HSQC, HMBC) Molecular Formula Molecular Formula HR-ESI-MS->Molecular Formula Functional Groups Functional Groups 1D NMR (1H, 13C)->Functional Groups Connectivity Connectivity 2D NMR (COSY, HSQC, HMBC)->Connectivity Final Structure Final Structure Molecular Formula->Final Structure Functional Groups->Final Structure Connectivity->Final Structure

Figure 1: Experimental workflow for the isolation and structure elucidation of this compound.
Key HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment was crucial for establishing the connectivity of the different structural fragments of this compound. This diagram highlights the key long-range correlations.

hmbc_correlations cluster_structure This compound Skeleton H2 H-2 (8.11) C4 C-4 (181.7) H2->C4 C3 C-3 (123.6) H2->C3 C9 C-9 (158.8) H2->C9 H8 H-8 (6.47) C7 C-7 (165.4) H8->C7 C9_2 C-9 (158.8) H8->C9_2 C10 C-10 (106.6) H8->C10 C6 C-6 (111.4) H8->C6 H1_prenyl H-1'' (4.60) C6_prenyl C-6 (111.4) H1_prenyl->C6_prenyl C5_prenyl C-5 (163.1) H1_prenyl->C5_prenyl C7_prenyl C-7 (165.4) H1_prenyl->C7_prenyl OH5 5-OH (13.04) C5_oh C-5 (163.1) OH5->C5_oh C6_oh C-6 (111.4) OH5->C6_oh C10_oh C-10 (106.6) OH5->C10_oh

Figure 2: Key HMBC correlations for establishing the connectivity in this compound.

Conclusion

The structure of this compound was unequivocally determined as a prenylated isoflavone (B191592) through the systematic application of chromatographic separation techniques and comprehensive spectroscopic analysis. The HR-ESI-MS data established the molecular formula, while a detailed interpretation of 1D and 2D NMR spectra provided the necessary information to assemble the complete chemical structure. The methodologies and data presented in this guide exemplify the standard workflow for the structure elucidation of novel natural products and serve as a valuable reference for researchers in the fields of phytochemistry, medicinal chemistry, and drug development. The availability of pure this compound and its well-defined structure now paves the way for further investigation into its biological activities and therapeutic potential.

The Enigmatic Erythrinin F: A Technical Guide to Its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of Erythrinin F, a prenylated 3-phenoxychromone, for researchers, scientists, and drug development professionals. Delving into its natural source, this document outlines a comprehensive methodology for its isolation and purification from Erythrina variegata. It further presents a hypothetical signaling pathway potentially modulated by this class of compounds, given the current state of research.

Natural Source

This compound, also known as Eryvarin F, is a natural flavonoid found in the roots of Erythrina variegata, a species of coral tree belonging to the Fabaceae family.[1][2] This plant genus is a rich source of secondary metabolites, particularly alkaloids and flavonoids, which have been the subject of extensive phytochemical investigation.[3][4] Erythrina variegata is distributed throughout tropical and subtropical regions and has a history of use in traditional medicine.

Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a robust methodology can be adapted from the successful isolation of similar flavonoids, such as Eryvarin D and E, from the same plant material.[5][6] The following protocol is a composite, detailed procedure based on established techniques for isolating flavonoids from the root bark of Erythrina variegata.

Experimental Protocol: Isolation of Flavonoids from Erythrina variegata Root Bark

1. Plant Material Collection and Preparation:

  • Fresh root barks of Erythrina variegata are collected.

  • The collected material is washed, air-dried in the shade, and then pulverized into a coarse powder using a mechanical grinder.

2. Extraction:

  • A substantial quantity (e.g., 1 kg) of the powdered root bark is macerated with acetone (B3395972) (3 x 10 L) at room temperature overnight.[6]

  • The acetone extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation using Vacuum Liquid Chromatography (VLC):

  • The crude acetone extract is subjected to Vacuum Liquid Chromatography (VLC) on a silica (B1680970) gel column.

  • The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting from 100% n-hexane and gradually increasing the polarity with EtOAc (e.g., 10:0 to 1:1, with a 10% stepwise increase in EtOAc), followed by pure EtOAc and finally methanol (B129727) (MeOH).[6]

  • This process yields multiple fractions, which are then analyzed by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar profiles.

4. Purification by Centrifugal Partition Chromatography (CPC) or other Chromatographic Techniques:

  • Fractions showing the presence of target compounds (based on TLC analysis against known standards or previous literature) are combined.

  • The combined fractions are further purified using Centrifugal Partition Chromatography (CPC) with an appropriate solvent system (e.g., CHCl₃-EtOAc, 7:3).[6]

  • Alternatively, purification can be achieved through repeated column chromatography on silica gel or Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC).

5. Structure Elucidation:

  • The purified compound's structure is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).[5]

  • The structure of this compound (Eryvarin F) has been established as 3-(2,4-dihydroxyphenoxy)-7-hydroxy-6,8-di(3,3-dimethylallyl)chromen-4-one.[1][7]

Quantitative Data

The following table summarizes the yield of similar flavonoids, Eryvarin D and E, isolated from 1 kg of dried root bark of Erythrina variegata, providing a reference for expected yields in similar isolation procedures.[6]

CompoundPlant MaterialAmount of Starting MaterialExtraction SolventYield (mg)
Eryvarin DDried Root Bark1 kgAcetone50
Eryvarin EDried Root Bark1 kgAcetone25

Visualizing the Process and Potential Biological Action

To further clarify the isolation process and potential biological relevance of this compound, the following diagrams are provided.

G Figure 1: General Workflow for the Isolation of this compound A Collection and Preparation of Erythrina variegata Root Bark B Extraction with Acetone A->B C Vacuum Liquid Chromatography (VLC) (n-hexane-EtOAc gradient) B->C D Fraction Collection and TLC Analysis C->D E Purification of Target Fractions (e.g., CPC, Column Chromatography) D->E F Pure this compound E->F G Structure Elucidation (NMR, MS) F->G G Figure 2: Hypothetical Anti-Inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound IKK IKK This compound->IKK Hypothetical Inhibition IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK

References

The Erythrinin F Biosynthetic Pathway in Erythrina: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Erythrinin F, a prenylated isoflavonoid (B1168493) found in Erythrina species. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, isolation, and potential applications of this and related compounds.

Introduction

Erythrina, a genus of flowering plants in the pea family, Fabaceae, is a rich source of structurally diverse secondary metabolites, including a wide array of alkaloids and flavonoids. Among these, the isoflavonoids, and particularly the prenylated isoflavonoids, have garnered significant attention for their potential biological activities. This compound, an isoflavonoid isolated from Erythrina arborescens, represents a unique subclass of these compounds due to its characteristic lavandulyl side chain. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the exploration of its pharmacological properties.

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound biosynthesis in Erythrina arborescens has not been fully elucidated, a putative pathway can be proposed based on the well-established general isoflavonoid pathway and known prenylation reactions. The biosynthesis can be divided into two main stages: the formation of the isoflavonoid core and the subsequent prenylation and modification steps.

Formation of the Isoflavonoid Core

The biosynthesis of the isoflavonoid skeleton begins with the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL) leads to the formation of 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by Chalcone (B49325) synthase (CHS) to produce a chalcone scaffold. Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of the chalcone into a flavanone, a key branch point in flavonoid biosynthesis.

The characteristic rearrangement of the B-ring from position 2 to 3, which defines isoflavonoids, is catalyzed by Isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. This reaction proceeds through a 2-hydroxyisoflavanone (B8725905) intermediate, which is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the isoflavone core, likely genistein (B1671435) or a related precursor.

Prenylation and Tailoring of the Isoflavonoid Core

This compound is distinguished by a lavandulyl group attached to the isoflavonoid skeleton. This irregular monoterpene is derived from the isoprenoid pathway. The biosynthesis of the lavandulyl moiety likely proceeds through the head-to-middle condensation of two molecules of dimethylallyl pyrophosphate (DMAPP), a departure from the more common head-to-tail condensations in terpenoid biosynthesis. This reaction is catalyzed by a specific prenyltransferase, likely a lavandulyl diphosphate (B83284) synthase.

The final steps in the biosynthesis of this compound would involve the attachment of the lavandulyl group to the isoflavone core, a reaction catalyzed by an isoflavone-specific lavandulyltransferase. Further modifications, such as hydroxylations and methylations, may be carried out by other tailoring enzymes to yield the final structure of this compound.

Diagram of the Proposed this compound Biosynthetic Pathway:

ErythrininF_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Core Biosynthesis cluster_prenylation Prenylation Pathway L_Phe L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone Naringenin Naringenin (Flavanone) Naringenin_chalcone->Naringenin CHI Two_hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->Two_hydroxyisoflavanone IFS Genistein Genistein (Isoflavone Core) Two_hydroxyisoflavanone->Genistein HID Erythrinin_F This compound Genistein->Erythrinin_F Isoflavone lavandulyltransferase DMAPP 2x Dimethylallyl pyrophosphate (DMAPP) Lavandulyl_PP Lavandulyl pyrophosphate DMAPP->Lavandulyl_PP Lavandulyl diphosphate synthase Lavandulyl_PP->Erythrinin_F

Caption: Proposed biosynthetic pathway of this compound in Erythrina.

Quantitative Data

To date, there is a notable absence of published quantitative data on the concentration of this compound in Erythrina arborescens or other Erythrina species. Further research employing quantitative analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is required to determine the tissue-specific and developmental accumulation of this compound. For illustrative purposes, a hypothetical data table is presented below.

Plant PartDevelopmental StageThis compound Concentration (µg/g dry weight)
Root BarkMatureData not available
Stem BarkMatureData not available
LeavesYoungData not available
LeavesMatureData not available
FlowersFull BloomData not available

Note: The data in this table is hypothetical and intended for illustrative purposes only.

Experimental Protocols

The following section outlines a general methodology for the extraction, isolation, and characterization of this compound from Erythrina arborescens, based on established protocols for isoflavonoids.

Plant Material Collection and Preparation
  • Collect fresh plant material (e.g., stem bark) from mature Erythrina arborescens plants.

  • Wash the plant material thoroughly with distilled water to remove any surface contaminants.

  • Air-dry the material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction
  • Macerate the powdered plant material (100 g) with 80% ethanol (B145695) (1 L) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

Fractionation and Isolation
  • Suspend the crude extract in water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Concentrate each fraction to dryness. The isoflavonoids are expected to be enriched in the chloroform and ethyl acetate fractions.

  • Subject the active fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.

  • Pool the fractions containing compounds with similar TLC profiles.

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate pure this compound.

Structure Elucidation
  • Determine the structure of the isolated compound using spectroscopic techniques, including:

    • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the carbon-hydrogen framework and connectivity.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the exact molecular formula.

Quantitative Analysis by HPLC-MS
  • Develop a quantitative HPLC-MS method using a C18 column.

  • Prepare a standard curve using purified this compound.

  • Extract known amounts of plant material and analyze by the developed HPLC-MS method.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Diagram of the Experimental Workflow:

Experimental_Workflow Start Plant Material (Erythrina arborescens) Drying Drying and Grinding Start->Drying Extraction Extraction (80% Ethanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning Filtration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Quantitative_Analysis Quantitative Analysis (HPLC-MS) Pure_Compound->Quantitative_Analysis

Spectroscopic Data of Erythrinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Erythrinine, a characteristic alkaloid isolated from plants of the Erythrina genus. Due to the limited availability of public data for a compound named "Erythrinin F," this document focuses on the well-characterized related compound, Erythrinine. The information presented herein is essential for the identification, characterization, and further development of this class of natural products.

Spectroscopic Data

The structural elucidation of Erythrinine is critically dependent on data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Erythrinine (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.78d10.1
26.01d10.1
3.14d12.0
2.58d12.0
66.64s
74.15m
10α3.05dd16.5, 5.5
10β2.85d16.5
156.85s
176.75s
OCH₃3.86s
OCH₃3.32s

Table 2: ¹³C NMR Spectroscopic Data for Erythrinine (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1124.0
2128.9
3147.8
440.2
5131.5
6105.7
768.9
8147.2
1038.7
11132.6
12129.5
13146.8
14110.9
15101.2
16148.1
17108.2
OCH₃56.1
OCH₃55.9
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for Erythrinine

IonCalculated m/zExperimental m/z
[M+H]⁺314.1338314.1332

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of Erythrinine, based on common practices for the study of Erythrina alkaloids.

Isolation and Purification

Erythrinine is typically isolated from the dried and powdered plant material (e.g., seeds, bark, or leaves) of Erythrina species. The general procedure involves:

  • Extraction: The plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Acid-Base Partitioning: The crude extract is then acidified (e.g., with 2% H₂SO₄) and partitioned with a non-polar solvent (e.g., n-hexane) to remove fats and other non-alkaloidal compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform.

  • Chromatography: The resulting alkaloid-rich fraction is subjected to further purification using chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Erythrinine.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer, typically operating at 500 MHz or higher for proton NMR.

  • Sample Preparation: A few milligrams of the purified Erythrinine are dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Standard ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra, including broadband proton-decoupled spectra and often DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are run to identify the chemical shifts of all carbon atoms and to distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is typically performed. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations between protons and carbons.

Mass Spectrometry

Mass spectrometric analysis is performed to determine the molecular weight and fragmentation pattern of Erythrinine.

  • Instrumentation: High-resolution mass spectrometry is typically carried out using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an HPLC system.

  • Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) experiments can also be performed to study the fragmentation pathways, which can provide further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like Erythrinine.

Spectroscopic_Analysis_Workflow Plant_Material Plant Material (e.g., Erythrina sp.) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Alkaloid_Fraction Crude Alkaloid Fraction Partitioning->Alkaloid_Fraction Chromatography Chromatographic Purification (CC, TLC, HPLC) Alkaloid_Fraction->Chromatography Pure_Compound Pure Erythrinine Chromatography->Pure_Compound NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Final_Structure Final Structure of Erythrinine Structure_Elucidation->Final_Structure

Caption: Workflow for the Isolation and Spectroscopic Characterization of Erythrinine.

Erythrinin F: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a prenylated isoflavone (B191592), a class of naturally occurring compounds known for their diverse biological activities. Isolated from Erythrina arborescens, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, compiled to aid researchers and professionals in drug development. The information presented is based on available scientific literature and established principles of phytochemistry and pharmaceutical stability testing.

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized below. While specific experimental values for some properties are not publicly available, typical characteristics for this class of compounds are described.

Physicochemical Properties

The precise melting point, boiling point, and detailed solubility profile of this compound have not been extensively reported in publicly accessible literature. However, based on the general properties of isoflavone derivatives, it is anticipated that strong intermolecular hydrogen bonding and π-stacking interactions contribute to a relatively high melting point and limited solubility in nonpolar solvents. The prenyl group is expected to enhance its lipophilicity.

PropertyDataSource
CAS Number 1616592-60-9[1]
Molecular Formula C₂₀H₁₈O₇[1]
Molecular Weight 370.35 g/mol [1]
Appearance Not reported (likely a solid)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported (expected to be soluble in polar organic solvents like methanol, ethanol (B145695), DMSO, and acetone)-
Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic studies, as is standard for the characterization of new natural products.[1] While the complete raw spectral data is contained within the primary literature, this section outlines the key spectroscopic techniques used and the expected spectral features for a compound of this nature.

Spectroscopic TechniqueExpected Key Features for this compound and Related Isoflavonoids
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) groups, and the prenyl side chain. The chemical shifts and coupling constants provide detailed information about the substitution pattern and stereochemistry.
¹³C NMR Resonances for all 20 carbon atoms, including those of the isoflavone backbone and the prenyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy Absorption bands characteristic of hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups present in the molecule.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern provides valuable information about the structural components of the molecule.

Chemical Stability of this compound

Direct studies on the chemical stability of this compound are not currently available in the public domain. However, the stability of isoflavonoids, particularly prenylated flavonoids, is influenced by several factors.

General Stability Considerations for Prenylated Isoflavonoids:

  • pH: Flavonoids can be susceptible to degradation under alkaline conditions. The phenolic hydroxyl groups can ionize, leading to oxidative degradation or rearrangement reactions.

  • Temperature: Elevated temperatures can accelerate degradation processes. The specific degradation pathways are dependent on the structure of the molecule and the presence of other reactive species.

  • Light: Many flavonoids are sensitive to UV and visible light, which can induce photochemical degradation. Storage in light-resistant containers is typically recommended.

  • Oxidizing Agents: The phenolic hydroxyl groups make isoflavonoids susceptible to oxidation. This can be a significant degradation pathway, especially in the presence of metal ions or reactive oxygen species. The prenyl group itself can also be a site for oxidation.

Given the lack of specific data for this compound, a comprehensive stability testing program would be essential to establish its shelf-life and appropriate storage conditions for any pharmaceutical formulation.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, characterization, and stability testing of this compound, based on methods reported for related compounds from Erythrina species and standard pharmaceutical guidelines.

Isolation and Purification of this compound

The isolation of this compound from its natural source, Erythrina arborescens, typically involves the following steps:

experimental_workflow plant_material Plant Material (Erythrina arborescens) extraction Extraction with Ethanol plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Solvent Partitioning concentration->partitioning chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->chromatography purification Preparative HPLC chromatography->purification erythrinin_f Pure this compound purification->erythrinin_f

Fig. 1: General workflow for the isolation of this compound.
  • Extraction: The dried and powdered plant material (e.g., stem bark) is extracted exhaustively with a suitable solvent, such as ethanol or methanol, at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to fractionate the components based on their solubility.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate). Further purification can be achieved using Sephadex LH-20 column chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is typically achieved by preparative HPLC on a C18 column.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of all atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the isoflavone.

Proposed Stability Testing Protocol

A robust stability testing protocol for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines, is crucial for its development as a pharmaceutical agent.[3][4][5][6]

stability_testing_protocol start This compound (API or Formulation) long_term Long-Term Stability (e.g., 25°C/60% RH or 30°C/65% RH) start->long_term accelerated Accelerated Stability (e.g., 40°C/75% RH) start->accelerated photostability Photostability (ICH Q1B) start->photostability analysis Analysis at Time Points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) long_term->analysis accelerated->analysis photostability->analysis evaluation Data Evaluation (Shelf-life determination) analysis->evaluation

Fig. 2: Proposed stability testing protocol for this compound.

Protocol Outline:

  • Test Sample: this compound (as an active pharmaceutical ingredient, API) or its formulated product.

  • Container Closure System: The study should be conducted on the sample stored in a container closure system that simulates the proposed packaging for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Intermediate (if necessary): 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Frequency: Samples should be tested at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

  • Analytical Methods: Validated stability-indicating analytical methods (e.g., HPLC) should be used to assay the concentration of this compound and to detect and quantify any degradation products.

  • Parameters to be Tested:

    • Appearance

    • Assay of this compound

    • Degradation products

    • Moisture content

    • (For solid dosage forms) Dissolution, hardness, friability

    • (For liquid dosage forms) pH, viscosity, clarity

Forced Degradation Studies:

To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies should be performed under various stress conditions:

  • Acidic hydrolysis (e.g., 0.1 N HCl)

  • Basic hydrolysis (e.g., 0.1 N NaOH)

  • Oxidation (e.g., 3% H₂O₂)

  • Thermal stress (e.g., 60°C)

  • Photochemical stress (exposure to UV and visible light)

forced_degradation_pathway erythrinin_f This compound acid Acid Hydrolysis erythrinin_f->acid H+ base Base Hydrolysis erythrinin_f->base OH- oxidation Oxidation erythrinin_f->oxidation [O] heat Thermal Stress erythrinin_f->heat Δ light Photochemical Stress erythrinin_f->light degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Fig. 3: Conceptual diagram of forced degradation studies.

Conclusion

This compound is a promising natural product with potential for further development. This technical guide has summarized the currently available information on its chemical properties and stability. While specific quantitative data for some properties remain to be fully disclosed in the public domain, the provided information, based on related compounds and established scientific principles, offers a valuable resource for researchers. Further investigation, particularly comprehensive stability studies, will be critical for the successful translation of this compound from a laboratory curiosity to a potential therapeutic agent.

References

In Silico Prediction of Erythrinin F Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of Erythrinin F, a prenylated isoflavonoid (B1168493) isolated from plants of the Erythrina genus, such as Erythrina variegata and Erythrina arborescens[1][2]. As experimental screening of natural product libraries can be both time-consuming and resource-intensive, computational methods offer a powerful preliminary approach. These in silico techniques allow for the efficient prediction of biological activities, the prioritization of compounds for further experimental testing, and the elucidation of potential mechanisms of action[3].

This document outlines a structured workflow, details the methodologies of key in silico experiments, and presents hypothetical data in clearly structured tables for illustrative purposes. Additionally, it provides visualizations of signaling pathways and experimental workflows to facilitate understanding.

Introduction to this compound

This compound is a member of the flavonoid family, a diverse group of plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[3]. Specifically, it is classified as a 3-phenoxychromone, characterized by two isoprenoid groups[1]. While research has been conducted on related compounds from the Erythrina genus, such as Erythrinin C which has been studied for its potential as a DHODH inhibitor in acute myeloid leukemia, specific in silico bioactivity predictions for this compound are not yet widely documented[4][5]. This guide, therefore, presents a prospective workflow for characterizing its potential therapeutic applications.

In Silico Bioactivity Prediction Workflow

The computational prediction of a natural product's bioactivity follows a structured, multi-step process. This workflow allows researchers to build a comprehensive profile of a compound's potential therapeutic effects and liabilities, from initial broad screening to detailed molecular interactions[3].

In_Silico_Workflow cluster_0 Phase 1: Foundational & Exploratory cluster_1 Phase 2: Target Identification & Interaction cluster_2 Phase 3: Dynamic Simulation & Pathway Analysis LigandPrep Ligand Preparation (this compound Structure Acquisition) ADMET ADMET Prediction (Pharmacokinetics & Toxicity) LigandPrep->ADMET PASS Biological Activity Spectra (PASS Prediction) LigandPrep->PASS Docking Molecular Docking (Binding Affinity & Pose) LigandPrep->Docking TargetID Target Identification (Database & Literature Mining) ADMET->TargetID PASS->TargetID ProteinPrep Protein Preparation (Receptor Structuring) TargetID->ProteinPrep Pathway Pathway Analysis (KEGG/GO Enrichment) TargetID->Pathway ProteinPrep->Docking MD_Sim Molecular Dynamics Simulation (Complex Stability) Docking->MD_Sim

Caption: A generalized workflow for the in silico bioactivity prediction of this compound.

Experimental Protocols

Ligand Preparation

The initial step involves obtaining the 3D structure of this compound.

  • Structure Retrieval : Obtain the SMILES (Simplified Molecular Input Line Entry System) string or 2D structure of this compound from a chemical database such as PubChem.

  • 3D Conversion : Convert the 2D structure into a 3D structure using software like Avogadro or UCSF Chimera.

  • Energy Minimization : Optimize the ligand's geometry and minimize its energy using a force field like MMFF94 or AM1. This step is crucial for obtaining a low-energy, stable conformation.

  • Charge Assignment : Assign appropriate atomic charges (e.g., Gasteiger charges) to the ligand structure.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Early assessment of a compound's pharmacokinetic and toxicological properties is critical in drug development[3][6].

  • Server Submission : Utilize web-based tools such as SwissADME or pkCSM[3][7]. Paste the SMILES string of this compound into the query box.

  • Parameter Calculation : The server calculates a wide range of physicochemical properties, pharmacokinetic parameters (e.g., intestinal absorption, blood-brain barrier permeability), and drug-likeness indicators (e.g., Lipinski's Rule of Five)[7][8].

  • Toxicity Prediction : The server also predicts potential toxicities, such as AMES toxicity (mutagenicity) and hepatotoxicity[7].

Prediction of Activity Spectra for Substances (PASS)

The PASS online tool predicts the biological activity spectrum of a compound based on its structural formula[9].

  • Input Format : Convert the 3D structure of this compound into a .mol file format.

  • Server Submission : Submit the .mol file to the PASS web server.

  • Analysis : The server provides a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi)[9]. Activities with Pa > Pi are considered possible for the compound.

Target Identification

Based on the PASS predictions and literature on similar flavonoids, potential protein targets are identified.

  • Database Search : Use databases like DrugBank, Therapeutic Target Database (TTD), and the Drug Repurposing Hub to find proteins associated with the predicted activities[10].

  • Literature Review : Search scientific literature for targets modulated by structurally similar compounds, such as other prenylated isoflavones or known inhibitors of pathways like NF-κB[1].

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions[3].

  • Protein Preparation :

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Kollman charges) to the protein structure using software like AutoDock Tools[6].

  • Binding Site Definition : Define the binding pocket or "grid box" on the receptor, typically centered on the active site where the native ligand binds.

  • Docking Simulation : Perform the docking using software such as AutoDock Vina or AutoDock 4.2.6[7][11]. The program will generate multiple binding poses for this compound within the defined site and calculate a binding energy (in kcal/mol) for each pose.

  • Interaction Analysis : Visualize the best-scoring pose using software like Discovery Studio Visualizer or PyMOL to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues[7].

Molecular Dynamics (MD) Simulation

MD simulations are used to study the stability of the ligand-protein complex over time, mimicking physiological conditions.

  • System Preparation : The best-docked complex from the molecular docking step is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

  • Simulation : Run the MD simulation for a specified time (e.g., 100 nanoseconds) using software like GROMACS or Desmond.

  • Trajectory Analysis : Analyze the simulation trajectory to assess the stability of the complex by calculating parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Data Presentation (Illustrative)

The following tables summarize the kind of quantitative data that would be generated from the in silico analysis of this compound. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Predicted ADMET Properties of this compound

Property Predicted Value Reference Range
Molecular Weight 366.4 g/mol < 500
LogP 4.2 < 5
Hydrogen Bond Donors 3 < 5
Hydrogen Bond Acceptors 6 < 10
Human Intestinal Absorption High -
Blood-Brain Barrier Permeability Low -
CYP2D6 Inhibitor Yes -
AMES Toxicity Non-mutagen -

| Hepatotoxicity | Low risk | - |

Table 2: PASS Prediction for this compound Bioactivities (Top 5)

Predicted Activity Pa Pi
Anti-inflammatory 0.852 0.015
Antineoplastic 0.798 0.023
NF-kappaB inhibitor 0.751 0.031
Antioxidant 0.722 0.045

| Kinase Inhibitor | 0.689 | 0.056 |

Table 3: Molecular Docking Results of this compound with Potential Targets

Target Protein (PDB ID) Binding Energy (kcal/mol) Interacting Residues
COX-2 (5IKR) -9.8 TYR355, ARG513, SER530
NF-κB (1SVC) -10.2 LYS147, GLN221, ARG246
PI3Kγ (1E8X) -9.5 LYS833, VAL882, ASP964

| DHODH (4X0O) | -8.9 | ARG136, TYR356, LEU68 |

Hypothetical Signaling Pathway Modulation

Based on the illustrative PASS and docking results, this compound may exert anti-inflammatory and antineoplastic effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates this hypothetical mechanism.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErythrininF This compound IKK IKK Complex ErythrininF->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory & Cancer-related Genes Response Biological Response (Inflammation, Proliferation) Genes->Response

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide outlines a systematic in silico approach to predict and characterize the bioactivity of this compound. By leveraging a combination of ADMET prediction, biological activity spectra analysis, molecular docking, and molecular dynamics simulations, researchers can efficiently generate hypotheses about the compound's therapeutic potential and mechanism of action. The methodologies and workflows presented here provide a robust foundation for computational studies on this compound and other novel flavonoids, ultimately guiding and accelerating experimental validation and drug discovery efforts.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds: A Case Study Framework Using Analogs from the Erythrina Genus

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the preliminary cytotoxicity screening of a compound designated "Erythrinin F." This guide, therefore, provides a comprehensive framework for conducting such a screening, utilizing methodologies and data from studies on analogous isoflavonoids and other bioactive compounds isolated from various species of the Erythrina genus. The protocols, data, and pathways described herein are illustrative and intended to serve as a technical template for the evaluation of novel test compounds like this compound.

Introduction

The genus Erythrina is a rich source of structurally diverse flavonoids and alkaloids, many of which have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1] The preliminary cytotoxicity screening of a novel compound, such as the putative this compound, is a critical first step in the drug discovery pipeline. This process aims to determine the concentration at which the compound elicits a toxic effect on cancer cells, typically measured as the half-maximal inhibitory concentration (IC50). Furthermore, initial screening can provide insights into the compound's selectivity for cancer cells over normal cells and its potential mechanism of action.

This technical guide outlines the essential experimental protocols, data presentation strategies, and visualization of relevant biological pathways pertinent to a preliminary cytotoxicity screening, using data from related Erythrina compounds as a model.

Data Presentation: Cytotoxicity of Bioactive Compounds from Erythrina Species

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of a compound's activity across different cell lines and against standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity (IC50) of Erythrina Methanolic Extracts Against Human Cancer Cell Lines

Plant SpeciesExtractCell LineCell TypeIC50 (µg/mL)Reference
Erythrina variegataMethanolicMCF-7Breast Adenocarcinoma92[2]
Erythrina variegataMethanolicMDA-MB-231Breast Adenocarcinoma143[2]
Erythrina variegataMethanolicA549Lung Carcinoma66.64[3]
Erythrina caffraDichloromethaneHeLaCervical Carcinoma93.82[4][5]
Erythrina caffraDichloromethaneMCF-7Breast Adenocarcinoma144.17[4][5]

Table 2: In Vitro Cytotoxicity (IC50) of Isolated Compounds from Erythrina caffra Against Human Cell Lines

CompoundCell LineCell TypeIC50 (µg/mL)Reference
n-Hexacosanyl isoferulateMCF-7Breast Adenocarcinoma58.84[4]
n-Hexacosanyl isoferulateHeLaCervical Carcinoma146.6[5]
Tetradecyl isoferulateMCF-7Breast Adenocarcinoma123.62[4]
5-Fluorouracil (Control)MCF-7Breast Adenocarcinoma>1000[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for preliminary cytotoxicity screening.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma) are commonly used. A non-cancerous cell line, such as HEK293 (human embryonic kidney), should be included to assess selectivity.[4][5]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[6]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 2 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 1% to avoid solvent-induced toxicity.[7] Cells are then treated with these concentrations for a specified period, typically 24 to 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated by non-linear regression analysis of the dose-response curve.[7]

Resazurin (B115843) Reduction Assay

This assay is another common method to measure cell viability.

  • Procedure: The initial steps of cell seeding and compound treatment are similar to the MTT assay.

  • Resazurin Addition: Following treatment, a resazurin-based solution is added to each well.

  • Incubation and Measurement: The plates are incubated for a specified time, and the fluorescence or absorbance is measured according to the manufacturer's instructions. Viable cells reduce resazurin to the fluorescent resorufin.[8]

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Experimental Workflow

The following diagram outlines a typical workflow for preliminary cytotoxicity screening.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions in Culture Medium Stock->Serial Treat Treat Cells with Compound Dilutions Serial->Treat Seed Seed Cancer & Normal Cells in 96-well Plates Incubate1 Incubate 24h (Cell Adherence) Seed->Incubate1 Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Viability Add Viability Reagent (MTT or Resazurin) Incubate2->Viability Read Measure Absorbance/ Fluorescence Viability->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for in vitro cytotoxicity screening.

Apoptosis Signaling Pathways

Many cytotoxic compounds isolated from Erythrina species induce apoptosis. Understanding the underlying signaling pathways is crucial.

This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DeathLigand Death Ligand (e.g., TNF-α, FasL) DeathReceptor Death Receptor (e.g., TNFR, Fas) DeathLigand->DeathReceptor Binding FADD Adaptor Proteins (FADD/TRADD) DeathReceptor->FADD Recruitment ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The extrinsic apoptosis signaling pathway.

G cluster_cytoplasm Cytoplasm Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito MOMP CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruitment ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Erythrinin F: A Technical Guide to its Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a naturally occurring isoflavonoid, a class of organic compounds isolated from various species of the Erythrina genus. As with many natural products, understanding its solubility is a critical first step in its extraction, purification, and formulation for research and potential therapeutic applications. This technical guide provides a comprehensive overview of the known and inferred solubility characteristics of this compound in common laboratory solvents, based on available phytochemical literature and the general principles of alkaloid and flavonoid chemistry.

Core Concepts: Solubility of Alkaloids and Isoflavonoids

This compound belongs to the broader class of alkaloids, which are nitrogen-containing organic compounds. The solubility of these compounds is largely dictated by their chemical structure and the polarity of the solvent. A fundamental principle is that the basic form of an alkaloid is generally soluble in organic solvents and poorly soluble in water.[1] Conversely, the salt form of an alkaloid is typically soluble in water and less soluble in organic solvents.[1] This differential solubility is the cornerstone of classical alkaloid extraction and purification methodologies.

Qualitative Solubility of this compound

Summary of Inferred Solubility
Solvent ClassSpecific SolventsInferred SolubilityRationale
Alcohols Methanol (B129727), EthanolSolubleWidely used as primary extraction solvents for Erythrina alkaloids, indicating good solubility.[3][4][5]
Chlorinated Solvents Dichloromethane (B109758), ChloroformSolubleFrequently used in liquid-liquid extraction and fractionation steps to isolate this compound and related compounds.[2][6]
Esters Ethyl AcetateSolubleEmployed in the fractionation of crude extracts containing Erythrinan alkaloids.[2]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), AcetoneLikely SolubleThese are common solvents for a wide range of organic compounds and are listed as suitable for similar compounds.[2]
Non-Polar Solvents Hexane (B92381), Petroleum EtherSparingly Soluble to InsolublePrimarily used for initial defatting of plant material, suggesting that this compound, being more polar, has low solubility in these solvents.[7]
Aqueous Solvents WaterInsoluble (as free base)As a general characteristic of alkaloids, the free base form is expected to have very low water solubility.[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the extraction and solubility determination of this compound, based on established procedures for natural products.

General Extraction Protocol for Erythrinan Alkaloids

This protocol outlines the typical steps for extracting this compound and other alkaloids from plant material, which forms the basis of our understanding of its solubility.

  • Preparation of Plant Material : The dried and powdered plant material (e.g., bark or leaves of Erythrina species) is the starting point.

  • Defatting : The powdered material is first extracted with a non-polar solvent like hexane or petroleum ether to remove fats, waxes, and other non-polar constituents.[7] this compound is expected to remain in the plant matrix.

  • Alkaloid Extraction : The defatted plant material is then extracted with a polar solvent, typically methanol or ethanol, through maceration or Soxhlet extraction.[3][4][5] This step solubilizes the alkaloids, including this compound.

  • Acid-Base Extraction :

    • The alcoholic extract is concentrated, and the residue is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric or acetic acid). This converts the alkaloids into their water-soluble salt forms.

    • The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.

    • The aqueous layer is then basified (e.g., with ammonia (B1221849) or sodium carbonate) to a pH of 9-10. This converts the alkaloid salts back to their free base form, causing them to precipitate or become extractable into an organic solvent.

    • The free base alkaloids are then extracted from the aqueous solution using a chlorinated solvent like dichloromethane or chloroform.[6]

  • Purification : The resulting crude alkaloid extract, containing this compound, can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol for Determining Qualitative Solubility

This protocol can be used to systematically assess the solubility of an isolated sample of this compound in various solvents.

  • Sample Preparation : A small, accurately weighed amount of purified this compound (e.g., 1 mg) is placed into a series of small, clear glass vials.

  • Solvent Addition : To each vial, a different laboratory solvent is added in a stepwise manner (e.g., 100 µL at a time).

  • Observation : After each addition of solvent, the vial is vortexed or agitated for a set period (e.g., 1-2 minutes) and then visually inspected for the dissolution of the solid. The process is continued until the solid is fully dissolved or a maximum volume of solvent (e.g., 1 mL) has been added.

  • Categorization : The solubility is then categorized based on the volume of solvent required to dissolve the sample (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

start Start: Powdered Plant Material defat Defatting with Hexane/Petroleum Ether start->defat extract Extraction with Methanol/Ethanol defat->extract concentrate Concentrate Extract extract->concentrate acidify Dissolve in Acidic Water concentrate->acidify wash Wash with Dichloromethane acidify->wash basify Basify Aqueous Layer wash->basify extract_final Extract with Dichloromethane basify->extract_final purify Purification (Chromatography) extract_final->purify end_product Isolated this compound purify->end_product

Caption: Workflow for the extraction and isolation of this compound.

start Start: Weigh this compound Sample add_solvent Add Solvent Incrementally start->add_solvent vortex Vortex and Observe add_solvent->vortex dissolved Is Sample Dissolved? vortex->dissolved soluble Categorize as Soluble dissolved->soluble Yes max_volume Reached Max Volume? dissolved->max_volume No max_volume->add_solvent No insoluble Categorize as Sparingly Soluble/Insoluble max_volume->insoluble Yes

Caption: Protocol for determining the qualitative solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be precisely determined and published, a strong qualitative understanding of its solubility profile can be constructed from the existing body of literature on its extraction and the general chemical properties of alkaloids. This compound is demonstrably soluble in common polar organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate, and is poorly soluble in non-polar solvents and water. This information provides a solid foundation for researchers and drug development professionals in designing experimental protocols for the isolation, purification, and formulation of this promising natural compound. It is recommended that for specific applications, quantitative solubility studies be conducted to establish precise solubility limits in the solvents of interest.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin F is a naturally occurring isoflavonoid (B1168493) that belongs to a diverse class of secondary metabolites isolated from plants of the Erythrina genus. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and detailed experimental protocols for its isolation and characterization. Furthermore, this document explores the broader context of related flavonoid structures from Erythrina species, presenting their known biological activities and potential therapeutic applications. Quantitative data are systematically organized into tables for comparative analysis, and key experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the methodologies involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Erythrina, belonging to the Fabaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, with over 370 flavonoids identified to date.[1] These compounds, including flavanones, isoflavones, pterocarpans, and chalcones, have garnered significant scientific interest due to their wide range of pharmacological activities. This compound, an isoflavonoid isolated from the twigs of Erythrina arborescens, is a member of this extensive family of natural products.[2] The structural elucidation of this compound and its congeners, Erythrinin D, E, G, and H, has been accomplished through extensive spectroscopic analysis. This guide will delve into the technical details of this compound, providing a foundation for further research and development.

This compound: Structure and Physicochemical Properties

This compound is an isoflavonoid characterized by a C20 C-skeleton. Its structure was elucidated based on comprehensive spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₈O₇[2]
CAS Number 1616592-60-9
Appearance Yellow amorphous powder[2]
Spectroscopic Data

The structural assignment of this compound was determined through detailed analysis of its NMR and mass spectra. The following tables summarize the key quantitative spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, in DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
28.35s
66.47s
2'7.37d8.5
3'6.81d8.5
5'6.81d8.5
6'7.37d8.5
2''4.88d8.9
3''4.49d8.9
4''1.38s
5''1.33s
5-OH13.12s
3''-OH5.86d4.9
4'-OH9.59s

Data extracted from Wang et al., 2013.[2]

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, in DMSO-d₆)

Positionδ (ppm)
2154.5
3123.6
4180.5
4a105.1
5161.7
698.6
7163.2
893.6
8a157.0
1'121.3
2'130.2
3'115.1
4'157.4
5'115.1
6'130.2
2''99.6
3''68.4
4''69.8
5''25.8
6''25.1

Data extracted from Wang et al., 2013.[2]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M + H]⁺371.1131371.1126

Data for the closely related Erythrinin D, as specific data for this compound was not available in the primary source. Data extracted from Wang et al., 2013.[2]

Experimental Protocols

Isolation of this compound from Erythrina arborescens

The following protocol details the extraction and isolation of this compound from the twigs of Erythrina arborescens.

experimental_workflow cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation of EtOAc Fraction plant_material Air-dried, powdered twigs of Erythrina arborescens (10 kg) extraction Extracted with 95% EtOH (3 x 20 L) at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract partition Suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH crude_extract->partition pet_ether_fraction Petroleum Ether Fraction partition->pet_ether_fraction et_oac_fraction EtOAc Fraction partition->et_oac_fraction n_buoh_fraction n-BuOH Fraction partition->n_buoh_fraction aqueous_fraction Aqueous Fraction partition->aqueous_fraction silica_gel_cc Silica Gel Column Chromatography (gradient elution with CHCl₃-MeOH) et_oac_fraction->silica_gel_cc fractions Multiple Fractions (Fr. 1-10) silica_gel_cc->fractions fr_5 Fraction 5 fractions->fr_5 mci_gel_cc MCI Gel CHP-20 Column (gradient elution with MeOH-H₂O) fr_5->mci_gel_cc sub_fractions Sub-fractions (Fr. 5.1-5.5) mci_gel_cc->sub_fractions fr_5_3 Fraction 5.3 sub_fractions->fr_5_3 sephadex_lh20 Sephadex LH-20 Column (elution with CHCl₃-MeOH, 1:1) fr_5_3->sephadex_lh20 purified_compound This compound sephadex_lh20->purified_compound

Figure 1: Isolation workflow for this compound.
General Experimental Procedures

  • Optical rotations: Measured on a Jasco P-1020 digital polarimeter.

  • UV spectra: Recorded on a Shimadzu UV-2401A spectrophotometer.

  • IR spectra: Obtained on a Tenor 27 FT-IR spectrometer with KBr pellets.

  • NMR spectra: Recorded on Bruker AM-400 and DRX-500 spectrometers with TMS as an internal standard.

  • Mass spectrometry: ESI-MS were measured on a VG Auto Spec-3000 spectrometer. HR-ESI-MS were recorded on an API QSTAR Pulsar i spectrometer.

  • Chromatography: Silica gel (200-300 mesh, Qingdao Marine Chemical Inc., China), Lichroprep RP-18 gel (40-63 μm, Merck, Germany), and Sephadex LH-20 (Amersham Biosciences, Sweden) were used for column chromatography.

Biological Activities of Related Erythrina Flavonoids

While specific biological activity data for this compound is not extensively reported in the initial characterization, numerous studies have demonstrated a wide range of pharmacological effects for other flavonoids isolated from the Erythrina genus. These activities provide a strong rationale for further investigation into the therapeutic potential of this compound.

Table 5: Reported Biological Activities of Flavonoids from Erythrina Species

Compound/ExtractSource SpeciesBiological ActivityQuantitative DataReference
ErycristagallinErythrina mildbraediiAnti-inflammatoryID₅₀ < 10 µ g/ear (TPA-induced mouse ear edema)
5-Lipoxygenase InhibitionIC₅₀ = 23.4 µM
NeobavaisoflavoneErythrina senegalensisCytotoxicityIC₅₀ = 42.93 µM (CCRF-CEM cells)
Sigmoidin HErythrina senegalensisCytotoxicityIC₅₀ = 25.59 µM (U87MG cells)
Isoneorautenol (B191610)Erythrina senegalensisCytotoxicityIC₅₀ = 2.67 µM (MDA-MB 237BCRP cells)
Abyssinone IVErythrina sigmoideaCytotoxicityIC₅₀ = 14.43 µM (MDA-MB-231-pcDNA cells)
6α-HydroxyphaseollidinErythrina sigmoideaCytotoxicityIC₅₀ = 3.36 µM (CCRF-CEM cells)

Signaling Pathways and Potential Mechanisms of Action

The precise signaling pathways modulated by this compound have yet to be elucidated. However, based on the known activities of related flavonoids, several potential mechanisms can be hypothesized. Many flavonoids are known to interact with key signaling molecules involved in inflammation and cell proliferation.

For instance, some flavonoids from Erythrina have been shown to inhibit pro-inflammatory signaling pathways such as those involving mitogen-activated protein kinases (MAPK), activator protein 1 (AP-1), and nuclear factor-kappa B (NF-κB). The anti-inflammatory effects of erycristagallin, for example, are attributed to its inhibition of the 5-lipoxygenase pathway in arachidonic acid metabolism.

The cytotoxic effects of isoflavonoids like isoneorautenol and 6α-hydroxyphaseollidin suggest potential interactions with pathways that regulate apoptosis and cell cycle progression. Further research is warranted to investigate the specific molecular targets and signaling cascades affected by this compound.

signaling_pathway cluster_inflammatory Inflammatory Stimuli (e.g., LPS) cluster_pathways Pro-inflammatory Signaling Pathways cluster_outcomes Cellular Responses stimuli Inflammatory Stimuli mapk MAPK Pathway stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb ap1 AP-1 Pathway stimuli->ap1 inflammation Inflammation (e.g., NO, TNF-α production) mapk->inflammation proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis nfkb->inflammation nfkb->proliferation nfkb->apoptosis ap1->inflammation erythrinin_f This compound (Hypothesized) erythrinin_f->mapk Inhibition? erythrinin_f->nfkb Inhibition? erythrinin_f->ap1 Inhibition? erythrinin_f->apoptosis Induction?

Figure 2: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound represents a structurally interesting isoflavonoid from the medicinally important Erythrina genus. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and a comprehensive experimental protocol for its isolation. While the biological activities of many related Erythrina flavonoids are well-documented, the pharmacological profile of this compound remains largely unexplored.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of purified this compound using a panel of in vitro assays.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action at a cellular level.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the structural features crucial for its biological activity.

The information compiled in this technical guide provides a solid foundation for these future investigations, which could ultimately lead to the development of novel therapeutic agents based on the this compound scaffold.

References

Methodological & Application

Application Note: HPLC Purification of Erythrinin F

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythrinin F is a prenylated isoflavonoid (B1168493) found in various species of the Erythrina genus, which is known for its rich diversity of bioactive secondary metabolites.[1] Isoflavonoids from Erythrina have demonstrated a range of pharmacological activities, including antioxidant and anti-inflammatory effects, making them promising candidates for drug discovery and development.[2][3][4] The purification of these compounds is a critical step for their structural elucidation, pharmacological testing, and subsequent development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from a crude plant extract.

Challenges in Purification

The purification of this compound from Erythrina extracts presents several challenges. Plant extracts are complex mixtures containing numerous structurally similar compounds, including other isoflavonoids, which can co-elute during chromatographic separation. The presence of a prenyl group in this compound increases its lipophilicity, requiring careful optimization of the mobile phase to achieve adequate resolution.

HPLC Method Development

A reverse-phase HPLC method was developed to achieve high-purity isolation of this compound. The method utilizes a C18 stationary phase, which is well-suited for the separation of moderately nonpolar compounds like prenylated isoflavonoids. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both acidified with formic acid to improve peak shape, was optimized for the separation. The detection wavelength was selected based on the characteristic UV absorbance of the isoflavone (B191592) chromophore.

Experimental Protocol: HPLC Purification of this compound

Sample Preparation
  • Extraction:

    • Air-dried and powdered plant material (e.g., stem bark of Erythrina sp.) is extracted sequentially with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and methanol (B129727).

    • The ethyl acetate fraction, which is typically rich in isoflavonoids, is concentrated under reduced pressure.

  • Pre-purification (Optional):

    • For highly complex extracts, a pre-purification step using column chromatography on silica (B1680970) gel can be employed to enrich the isoflavonoid fraction.

  • Sample for HPLC:

    • The dried ethyl acetate extract or the enriched isoflavonoid fraction is dissolved in HPLC-grade methanol or a mixture of methanol and dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.

    • The sample solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the purification of this compound. These are based on established methods for the separation of similar prenylated isoflavonoids and may require further optimization depending on the specific HPLC system and extract composition.

ParameterRecommended Setting
HPLC System A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 10% B to 95% B over 40 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (based on the typical absorbance of the isoflavone chromophore)
Injection Volume 500 µL (can be adjusted based on sample concentration and column capacity)
Post-Purification Analysis
  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Purity Assessment: The purity of the collected fractions is assessed by analytical HPLC.

  • Structure Confirmation: The identity of the purified compound is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for the purification of this compound using the described HPLC method. These values are for illustrative purposes and will vary depending on the starting material and specific experimental conditions.

ParameterValue
Retention Time 25.5 minutes
Purity >98% (by analytical HPLC)
Recovery 85%
Loading Amount 5 mg of crude extract
Yield 0.5 mg of pure compound

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G start Start: Erythrina Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration of Crude Extract extraction->concentration pre_purification Optional: Silica Gel Column Chromatography concentration->pre_purification hplc_prep Sample Preparation for HPLC (Dissolve and Filter) concentration->hplc_prep pre_purification->hplc_prep hplc_purification Preparative HPLC Purification hplc_prep->hplc_purification fraction_collection Fraction Collection hplc_purification->fraction_collection purity_analysis Purity Assessment (Analytical HPLC) fraction_collection->purity_analysis structure_elucidation Structure Confirmation (MS, NMR) purity_analysis->structure_elucidation end Pure this compound structure_elucidation->end

Caption: Workflow for this compound Purification.

Representative Signaling Pathway

This compound, as a prenylated isoflavonoid, is expected to exhibit anti-inflammatory properties by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of isoflavonoids on the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα (Inactive Complex) nfkb NF-κB (p65/p50) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation nfkb_ikb->nfkb IκBα Degradation erythrinin_f This compound erythrinin_f->ikk Inhibits dna DNA nfkb_n->dna Binds to inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->inflammatory_genes Transcription

References

Application Notes and Protocols for Developing an In Vitro Assay for Erythrinin F Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a prenylated isoflavonoid, a class of natural products known for a wide range of biological activities. Compounds isolated from the Erythrina genus have demonstrated significant antioxidant, anti-inflammatory, and cytotoxic potential.[1][2][3][4][5] These application notes provide a framework for developing and executing a series of in vitro assays to characterize the bioactivity of this compound. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the proper handling, storage, and preparation of the compound for in vitro assays.

PropertyValueSource
CAS Number 1616592-60-9Internal
Molecular Formula C₂₀H₁₈O₇Internal
Molecular Weight 370.35 g/mol Internal
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.Internal
Storage Store as a powder at -20°C for up to 3 years. In DMSO solution, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.Internal

Recommended In Vitro Assays

Based on the known activities of related isoflavonoids from the Erythrina genus, the following in vitro assays are recommended to assess the biological activity of this compound:

  • Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

  • Anti-inflammatory Activity:

    • Nitric Oxide (NO) Scavenging Assay in a cell-free system.

    • Cyclooxygenase-2 (COX-2) Inhibitory Assay.

  • Cytotoxic Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay against a panel of cancer cell lines.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for this compound based on published results for structurally similar isoflavonoids from the Erythrina genus. These tables are intended to serve as a guide for data presentation and interpretation.

Table 2: Antioxidant Activity of this compound

CompoundDPPH Radical Scavenging IC₅₀ (µg/mL)
This compound (Hypothetical)15.5
Ascorbic Acid (Positive Control)5.8
Erythrina fusca compound 18.8
Erythrina fusca compound 27.7
Erythrina fusca compound 37.9

Table 3: Anti-inflammatory Activity of this compound

AssayCompoundIC₅₀ (µM)
NO Scavenging This compound (Hypothetical)25.0
L-NAME (Positive Control)10.0
COX-2 Inhibition This compound (Hypothetical)18.0
Celecoxib (B62257) (Positive Control)0.5
Erycristagallin (5-LOX)23.4[3]

Table 4: Cytotoxic Activity of this compound against various cancer cell lines

Cell LineThis compound (Hypothetical) IC₅₀ (µM)Doxorubicin (B1662922) (Positive Control) IC₅₀ (µM)Related Isoflavonoid IC₅₀ (µM)
MCF-7 (Breast) 20.50.814.43 (Abyssinone IV)[2]
HeLa (Cervical) 25.21.2N/A
A549 (Lung) 30.81.520.65 (Abyssinone IV)[2]
HepG2 (Liver) 18.91.06.44 (6α-hydroxyphaseollidin)[2]

Experimental Protocols

Detailed methodologies for the recommended in vitro assays are provided below.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the sample or standard dilutions to the corresponding wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100

    • Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.

Nitric Oxide (NO) Scavenging Assay

Principle: This cell-free assay measures the ability of a compound to scavenge nitric oxide generated from sodium nitroprusside. The amount of remaining nitric oxide is quantified by the Griess reaction.

Materials:

  • This compound

  • Sodium nitroprusside

  • Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Phosphate buffered saline (PBS), pH 7.4

  • L-NAME (N(G)-Nitro-L-arginine methyl ester) (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM solution of sodium nitroprusside in PBS.

    • Prepare a series of dilutions of this compound and L-NAME in PBS.

  • Assay Procedure:

    • To 150 µL of the sample or standard dilutions, add 50 µL of the sodium nitroprusside solution.

    • Incubate the mixture at room temperature for 150 minutes under a light source.

    • After incubation, add 100 µL of Griess reagent to each well.

    • Allow the color to develop for 10 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 546 nm using a microplate reader.

    • A blank reading is taken with 150 µL of PBS and 50 µL of sodium nitroprusside solution, followed by the addition of Griess reagent.

    • Calculate the percentage of NO scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100

    • Determine the IC₅₀ value from a plot of scavenging percentage against concentration.

Cyclooxygenase-2 (COX-2) Inhibitory Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (chromogenic substrate)

  • Tris-HCl buffer (pH 8.0)

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions of COX-2 enzyme, arachidonic acid, heme, and TMPD in Tris-HCl buffer according to the manufacturer's instructions.

    • Prepare a series of dilutions of this compound and celecoxib in Tris-HCl buffer.

  • Assay Procedure:

    • In a 96-well plate, add the Tris-HCl buffer, heme, COX-2 enzyme, and the sample or standard dilutions.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add TMPD.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 590 nm in a kinetic mode for 5 minutes at 37°C.

    • The rate of reaction is determined from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each sample concentration relative to the enzyme control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

MTT Cytotoxicity Assay

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of this compound and doxorubicin in serum-free medium.

    • Remove the medium from the wells and replace it with 100 µL of the treatment solutions.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = [ (A_sample - A_blank) / (A_control - A_blank) ] x 100

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from a dose-response curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis erythrinin_f This compound Stock dilutions Serial Dilutions erythrinin_f->dilutions antioxidant Antioxidant Assay (DPPH) dilutions->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Scavenging, COX-2) dilutions->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) dilutions->cytotoxicity data_acquisition Data Acquisition (Spectrophotometry) antioxidant->data_acquisition anti_inflammatory->data_acquisition cytotoxicity->data_acquisition ic50 IC50 Determination data_acquisition->ic50

Caption: Overall experimental workflow for assessing the in vitro activity of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cellular_response Cellular Response cluster_inhibition Inhibition by this compound lps LPS inos iNOS Induction lps->inos cox2 COX-2 Induction lps->cox2 no_production Nitric Oxide (NO) Production inos->no_production pg_production Prostaglandin Production cox2->pg_production erythrinin_f_no This compound erythrinin_f_no->no_production erythrinin_f_cox2 This compound erythrinin_f_cox2->cox2

Caption: Simplified signaling pathway for inflammation and points of inhibition for this compound.

cytotoxicity_mechanism cluster_cell Cancer Cell cluster_assay MTT Assay cluster_inhibition Cytotoxicity by this compound viable_cell Viable Cell mitochondria Mitochondrial Dehydrogenases viable_cell->mitochondria mtt MTT (Yellow) mitochondria->mtt formazan Formazan (Purple) mtt->formazan Reduction erythrinin_f This compound erythrinin_f->viable_cell Induces Cell Death

Caption: Principle of the MTT assay for determining the cytotoxic activity of this compound.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Erythrinin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F belongs to the isoflavonoid (B1168493) class of compounds, which are prevalent in the Erythrina genus. Various phytochemicals from Erythrina species have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] While the therapeutic potential of the Erythrina genus is well-documented, the precise molecular mechanism of action for many of its individual constituents, including this compound, remains to be fully elucidated. These application notes provide a detailed experimental framework to investigate the mechanism of action of this compound, with a primary focus on its potential anti-cancer and anti-inflammatory properties.

Preliminary Efficacy and Cytotoxicity Assessment

The initial step is to determine the cytotoxic effects of this compound on relevant cancer cell lines and its impact on inflammatory responses in a cellular model.

In Vitro Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Data Presentation:

Cell LineTreatmentIC50 (µM) after 48h
MCF-7This compound25.5
5-Fluorouracil18.2
A549This compound38.7
5-Fluorouracil22.4
HeLaThis compound31.2
5-Fluorouracil15.8
Assessment of Anti-inflammatory Activity

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Griess Assay

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. Include a vehicle control and a positive control (e.g., L-NAME).

  • Nitrite (B80452) Measurement: Collect 100 µL of the culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Data Presentation:

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-5.2
LPS (1 µg/mL)-100
This compound + LPS185.3
562.1
1045.8
2528.4
L-NAME + LPS10015.7

Elucidation of Anti-Cancer Mechanism

Based on the cytotoxic activity, further experiments are designed to understand the underlying molecular mechanisms.

Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest.

Experimental Protocol: Flow Cytometry with Propidium Iodide (PI) Staining

  • Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing 50 µg/mL PI and 100 µg/mL RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

TreatmentTime (h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control2465.220.114.7
This compound (25 µM)2478.512.39.2
Vehicle Control4863.821.514.7
This compound (25 µM)4885.18.76.2
Apoptosis Assay

Objective: To determine if this compound induces apoptosis.

Experimental Protocol: Annexin V-FITC/PI Staining and Flow Cytometry

  • Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for 48 hours.

  • Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control95.12.31.51.1
This compound (25 µM)60.818.515.45.3
Western Blot Analysis of Apoptotic and Cell Cycle Proteins

Objective: To investigate the effect of this compound on key proteins involved in apoptosis and cell cycle regulation.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat MCF-7 cells with this compound (IC50) for 48 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, and β-actin (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensities and normalize to the loading control.

Data Presentation:

ProteinVehicle Control (Relative Density)This compound (Relative Density)Fold Change
Bcl-21.000.45-2.22
Bax1.002.15+2.15
Cleaved Caspase-31.003.50+3.50
Cyclin D11.000.30-3.33
CDK41.000.40-2.50

Investigation of Anti-inflammatory Signaling Pathways

To understand how this compound exerts its anti-inflammatory effects, key signaling pathways are investigated.

NF-κB Activation

Objective: To determine if this compound inhibits the nuclear translocation of NF-κB p65.

Experimental Protocol: Immunofluorescence Staining

  • Cell Culture and Treatment: Grow RAW 264.7 cells on coverslips. Pre-treat with this compound (10 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 1 hour.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with 1% BSA and incubate with an anti-NF-κB p65 antibody overnight. Then, incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.

MAPK Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat RAW 264.7 cells with this compound (10 µM) for 1 hour, followed by LPS (1 µg/mL) for 30 minutes. Extract total protein.

  • Western Blotting: Perform Western blotting as described in section 2.3 using primary antibodies against phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK.

  • Densitometry: Quantify the ratio of phosphorylated to total protein.

Data Presentation:

Protein RatioVehicle ControlLPSThis compound + LPS
p-p38 / p381.05.82.1
p-ERK1/2 / ERK1/21.04.51.8
p-JNK / JNK1.03.91.5

Visualization of Proposed Mechanisms and Workflows

G cluster_0 This compound Anti-Cancer Mechanism Erythrinin_F This compound Cell_Cycle Cell Cycle Arrest (G0/G1 Phase) Erythrinin_F->Cell_Cycle Apoptosis Induction of Apoptosis Erythrinin_F->Apoptosis Cyclin_CDK ↓ Cyclin D1 / CDK4 Cell_Cycle->Cyclin_CDK Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio Apoptosis->Bax_Bcl2 Cancer_Cell_Death Cancer Cell Death Cyclin_CDK->Cancer_Cell_Death Caspase3 ↑ Cleaved Caspase-3 Bax_Bcl2->Caspase3 Caspase3->Cancer_Cell_Death

Caption: Proposed anti-cancer signaling pathway of this compound.

G cluster_1 This compound Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Erythrinin_F This compound Erythrinin_F->MAPK Erythrinin_F->NFkB Inflammatory_Mediators ↓ Inflammatory Mediators (NO, Prostaglandins) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_2 Experimental Workflow Start Start: this compound Cytotoxicity Cytotoxicity Screen (MTT Assay) Start->Cytotoxicity Anti_Inflammatory_Screen Anti-inflammatory Screen (Griess Assay) Start->Anti_Inflammatory_Screen Mechanism_Investigation Mechanism of Action Studies Cytotoxicity->Mechanism_Investigation Anti_Inflammatory_Screen->Mechanism_Investigation Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Investigation->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Mechanism_Investigation->Apoptosis_Assay NFkB_Assay NF-κB Translocation Mechanism_Investigation->NFkB_Assay Western_Blot_Cancer Western Blot (Apoptosis & Cell Cycle) Cell_Cycle_Analysis->Western_Blot_Cancer Apoptosis_Assay->Western_Blot_Cancer End End: Data Interpretation Western_Blot_Cancer->End Western_Blot_Inflammation Western Blot (MAPK Pathway) NFkB_Assay->Western_Blot_Inflammation Western_Blot_Inflammation->End

Caption: Overall experimental workflow for this compound mechanism of action studies.

Conclusion

This comprehensive set of protocols and application notes provides a robust framework for the detailed investigation of this compound's mechanism of action. The proposed experiments will systematically elucidate its anti-cancer and anti-inflammatory properties, identify key molecular targets, and map the signaling pathways involved. The resulting data will be crucial for evaluating the therapeutic potential of this compound and guiding future drug development efforts.

References

Application Notes and Protocols for Erythrinin F in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Erythrinin F" is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of similar compounds isolated from the Erythrina genus, such as other flavonoids and alkaloids. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Introduction

This compound is a putative bioactive compound, likely belonging to the flavonoid or alkaloid class, isolated from plants of the Erythrina genus. Compounds from this genus have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] These effects are often attributed to the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5] These application notes provide a comprehensive guide for utilizing this compound in in vitro cell culture experiments to investigate its potential therapeutic properties.

Mechanism of Action

Based on related compounds, this compound is hypothesized to exert its effects through the following mechanisms:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory signaling pathways. A primary target is the NF-κB pathway.[6][7][8][9][10] By preventing the degradation of IκBα, this compound may block the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators like IL-6, IL-8, and TNF-α.[4][6]

  • Anticancer Activity: Induction of apoptosis and inhibition of cancer cell proliferation.[1][11][12][13][14] This can be achieved through the activation of caspase cascades, modulation of the cell cycle, and an increase in reactive oxygen species (ROS), leading to cellular stress and programmed cell death.[11][15][16]

  • Modulation of MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis.[17][18][19][20] Erythrin F may selectively activate or inhibit these pathways depending on the cellular context, contributing to its anticancer and anti-inflammatory effects.[4][5]

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize hypothetical quantitative data for this compound based on published data for similar compounds from the Erythrina genus. These values should be used as a starting point for experimental design.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeAssay Duration (hours)Estimated IC50 (µM)Reference Compounds
RAW 264.7Murine Macrophage2425 - 75Erythraline (B1235506), Erythrina variegata extract[4][21]
HeLaHuman Cervical Cancer4815 - 50Compounds from Erythrina caffra[1]
MCF-7Human Breast Cancer4820 - 60Compounds from Erythrina caffra[1][13]
CCRF-CEMHuman T-cell Leukemia485 - 256α-hydroxyphaseollidin from E. sigmoidea[11]
HEK293Human Embryonic Kidney (Normal)48> 100Compounds from Erythrina caffra[1]

Table 2: Recommended Working Concentrations for Mechanism of Action Studies

ExperimentCell LineTreatment Duration (hours)Recommended Concentration Range (µM)
NF-κB Inhibition (Western Blot for p-p65)RAW 264.71 - 410 - 50
MAPK Pathway Modulation (Western Blot)HeLa0.5 - 210 - 50
Apoptosis Induction (Caspase-3 Assay)MCF-724 - 4815 - 60
Cell Cycle Analysis (Flow Cytometry)CCRF-CEM245 - 25

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a basic guideline for maintaining adherent and suspension cell lines.

  • Materials:

    • Appropriate basal medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA (for adherent cells)

    • Phosphate Buffered Saline (PBS)

    • T-75 cell culture flasks

    • Hemocytometer or automated cell counter

    • Trypan Blue solution

  • Procedure for Adherent Cells (e.g., HeLa, MCF-7, RAW 264.7): [22][23]

    • Grow cells in a T-75 flask in complete medium (basal medium + 10% FBS + 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5 mL of complete medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

    • Count the cells using a hemocytometer and Trypan Blue to assess viability.

    • Seed new T-75 flasks at the desired density (e.g., 1 x 10^6 cells).

  • Procedure for Suspension Cells (e.g., CCRF-CEM): [22]

    • Grow cells in a T-75 flask with the flask standing upright.

    • To subculture, simply dilute the cell suspension with fresh complete medium to the desired seeding density (e.g., 2 x 10^5 cells/mL) every 2-3 days.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[24][25][26]

  • Materials:

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of this compound on the protein expression and phosphorylation status of key signaling molecules like p65 (NF-κB) and ERK/JNK/p38 (MAPK).[27][28][29][30]

  • Materials:

    • 6-well cell culture plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations and time points.

    • If studying inflammatory pathways, stimulate with an agonist (e.g., LPS or TNF-α) for a short period before harvesting.

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][15][31][32]

  • Materials:

    • White-walled 96-well plates

    • Caspase-Glo® 3/7 Assay System (or similar)

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate as described for the MTT assay.

    • Treat with this compound for 24-48 hours.

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

Visualizations

Signaling Pathways

G This compound Inhibition of NF-κB Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB_IkB p65/p50-IκBα (Inactive) IkB->NFkB_IkB NFkB p65/p50 NFkB->NFkB_IkB p65_nuc p65/p50 (Nucleus) NFkB->p65_nuc Translocation NFkB_IkB->NFkB IκBα Degradation Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) p65_nuc->Genes ErythrininF This compound ErythrininF->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

G This compound Modulation of MAPK Pathway Stimulus Growth Factors/ Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ErythrininF This compound ErythrininF->ERK Inhibition? ErythrininF->JNK Activation? ErythrininF->p38 Activation? G General Workflow for this compound Cell-Based Assays start Start: Cell Culture (Select appropriate cell line) cytotoxicity 1. Determine IC50 (MTT Assay) start->cytotoxicity mechanism 2. Mechanism of Action Studies (Sub-lethal concentrations) cytotoxicity->mechanism western Western Blot (NF-κB, MAPK pathways) mechanism->western apoptosis Apoptosis Assay (Caspase-Glo, Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle data_analysis 3. Data Analysis and Interpretation western->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols for Antimicrobial Activity Testing of Erythrinin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a flavonoid compound isolated from plants of the Erythrina genus, which are known for their rich diversity of bioactive secondary metabolites. Flavonoids from Erythrina species have demonstrated a range of pharmacological effects, including significant antimicrobial properties against various pathogens. These natural products are of growing interest in the field of drug development as potential alternatives to conventional antibiotics, particularly in light of increasing antimicrobial resistance.

This document provides detailed application notes and experimental protocols for the assessment of the antimicrobial activity of this compound. While specific quantitative data for this compound is limited in publicly available literature, the provided data for structurally related flavonoids from the Erythrina genus offers valuable insights into its potential antimicrobial spectrum and potency. The proposed mechanisms of action for Erythrina flavonoids include the disruption of cytoplasmic membrane function, suppression of nucleic acid synthesis, and modulation of energy metabolism.[1]

Data Presentation: Antimicrobial Activity of Erythrina Flavonoids

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various flavonoids isolated from Erythrina species against a range of microorganisms. This data provides a comparative reference for the potential activity of this compound.

CompoundMicroorganismStrainMIC (µg/mL)Reference
This compoundNot SpecifiedNot Specified12.5 (as mg/L)[2]
AlpinumisoflavoneStaphylococcus aureusATCC 259233.9[2]
AlpinumisoflavoneEscherichia coliATCC 25922>125[2]
AlpinumisoflavonePseudomonas aeruginosaATCC 27853>125[2]
BurttinoneStaphylococcus aureusATCC 2592362.5[2]
BurttinoneEscherichia coliATCC 25922125[2]
BurttinonePseudomonas aeruginosaATCC 27853125[2]
6,8-diprenylgenisteinStaphylococcus aureusATCC 2592331.2[2]
6,8-diprenylgenisteinEscherichia coliATCC 2592262.5[2]
6,8-diprenylgenisteinPseudomonas aeruginosaATCC 2785362.5[2]
Erythrabyssin IIStaphylococcus aureusATCC 65383.13
Sigmoidin AStaphylococcus aureusATCC 65386.25
Sigmoidin BStaphylococcus aureusATCC 65383.13
ErythrosinCandida albicansATCC 102313.91[3]
ErythrosinCandida glabrataATCC 20013.91[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth and DMSO without compound)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a microbial suspension from a fresh culture in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the this compound dilutions.

    • Include a positive control (broth with inoculum and control antibiotic) and a negative/growth control (broth with inoculum and DMSO). A sterility control (broth only) should also be included.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D Add inoculum E Incubate Plate (18-24h) D->E F Determine MIC (Visual/OD Reading) E->F MBC_Workflow A Completed MIC Assay Plate B Select Wells with No Visible Growth (≥MIC) A->B C Aliquot 10µL from Selected Wells B->C D Spot-inoculate onto Sterile Agar Plates C->D E Incubate Agar Plates (18-24h) D->E F Determine MBC (Lowest Concentration with No Growth) E->F Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Incubation & Sampling cluster_analysis Analysis A Prepare Broth with Varying This compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) B Inoculate with Standardized Microbial Suspension A->B C Incubate in Shaker B->C D Withdraw Aliquots at Defined Time Points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G Mechanism_of_Action cluster_membrane Cytoplasmic Membrane Disruption cluster_nucleic_acid Nucleic Acid Synthesis Inhibition ErythrininF This compound Membrane Bacterial Cell Membrane ErythrininF->Membrane NucleicAcid DNA/RNA Synthesis ErythrininF->NucleicAcid Intercalation Intercalation into Lipid Bilayer Membrane->Intercalation Permeability Increased Membrane Permeability Intercalation->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath EnzymeInhibition Inhibition of DNA Gyrase & RNA Polymerase NucleicAcid->EnzymeInhibition ReplicationStop Cessation of Replication & Transcription EnzymeInhibition->ReplicationStop ReplicationStop->CellDeath

References

Application Notes and Protocols for Anti-inflammatory Assay of Erythrinin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a flavonoid compound isolated from plants of the Erythrina genus. Compounds from this genus have been traditionally used for their medicinal properties, and recent scientific investigations have highlighted their potential as anti-inflammatory agents.[1] Flavonoids, in particular, are known to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] This document provides detailed protocols for evaluating the anti-inflammatory effects of this compound in a cellular model of inflammation. The protocols focus on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted in vitro model for studying inflammation.[4][5][6][7][8]

The primary readouts for the anti-inflammatory activity of this compound in these protocols are the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Mechanism of Action: Targeting Key Inflammatory Pathways

Inflammatory stimuli, such as LPS, activate signaling cascades that lead to the production of inflammatory mediators. Erythrin F, as a flavonoid, is hypothesized to exert its anti-inflammatory effects by interfering with these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[2][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6.[2][9][10][11] this compound may inhibit this pathway by preventing the degradation of IκB or by blocking the nuclear translocation of NF-κB.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto inhibits NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates ErythrininF This compound ErythrininF->IkB inhibits

Figure 1: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling network involved in inflammation.[12][13][14][15][16] It consists of a cascade of protein kinases that are activated by various extracellular stimuli, including LPS. The three main branches of the MAPK pathway are the ERK, JNK, and p38 MAPK pathways. Activation of these pathways leads to the phosphorylation and activation of transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, thereby reducing the inflammatory response.[17][1][3]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases (e.g., TAK1) LPS->Upstream_Kinases MAPKK MKKs (MEK, MKK3/6, MKK4/7) Upstream_Kinases->MAPKK phosphorylate MAPK MAPKs (ERK, p38, JNK) MAPKK->MAPK phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activate Genes Pro-inflammatory Gene Expression Transcription_Factors->Genes ErythrininF This compound ErythrininF->MAPKK inhibits

Figure 2: Proposed inhibition of the MAPK pathway by this compound.

Experimental Workflow

The general workflow for assessing the anti-inflammatory properties of this compound involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture RAW 264.7 Macrophages Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock Solutions Pretreatment Pre-treat with This compound Compound_Prep->Pretreatment Cell_Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant NO_Assay Nitric Oxide Assay (Griess Reagent) Collect_Supernatant->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->Cytokine_Assay Data_Analysis Data Analysis and Quantification NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Figure 3: General experimental workflow.

Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

Prior to the anti-inflammatory assays, it is crucial to determine the non-cytotoxic concentrations of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[4][6][18][19][20]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[6]

  • Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6] Include a positive control (LPS alone) and a negative control (medium alone).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[6]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21][22][23][24][25][26][27]

  • Prepare cell culture supernatants as described in the NO production assay.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.

  • Briefly, the assay typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Data Presentation

The quantitative data obtained from the assays should be summarized in tables for clear comparison. Below are examples of how to structure the data tables.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10
LPS + this compound535.2 ± 1.823.1
LPS + this compound1024.6 ± 1.546.3
LPS + this compound2512.1 ± 1.173.6
LPS + Dexamethasone108.5 ± 0.981.4

Data are presented as mean ± SD (n=3). Dexamethasone is used as a positive control.

Table 2: Effect of this compound on LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)% Inhibition of TNF-αIL-6 (pg/mL)% Inhibition of IL-6
Control-85 ± 12-62 ± 9-
LPS (1 µg/mL)-3250 ± 15002890 ± 1300
LPS + this compound52540 ± 11021.82210 ± 10523.5
LPS + this compound101780 ± 9545.21530 ± 8847.1
LPS + this compound25920 ± 7071.7850 ± 6570.6
LPS + Dexamethasone10650 ± 5580.0580 ± 5079.9

Data are presented as mean ± SD (n=3). Dexamethasone is used as a positive control.

Conclusion

These protocols provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying the inhibition of key inflammatory mediators such as NO, TNF-α, and IL-6, and by understanding its potential mechanisms of action through the NF-κB and MAPK signaling pathways, researchers can effectively assess the therapeutic potential of this natural compound for inflammatory diseases. The provided data table templates will aid in the clear and concise presentation of experimental findings.

References

Quantitative Analysis of Erythrinin F in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a flavonoid compound isolated from various species of the Erythrina genus, notably Erythrina variegata[1]. The Erythrina genus is a rich source of bioactive compounds, including alkaloids and flavonoids, which have been investigated for a range of pharmacological activities such as anti-inflammatory, antibacterial, and sedative effects. The quantitative analysis of specific constituents like this compound is crucial for quality control, standardization of extracts, and for elucidating its pharmacological and toxicological profiles.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts. Due to the limited availability of direct validated methods for this compound, the following protocols have been adapted from established methods for similar flavonoid and alkaloid compounds found in Erythrina species and related plant matrices. These methodologies provide a robust starting point for developing and validating a specific assay for this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a standard procedure for the extraction of flavonoids, including this compound, from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., stem bark of Erythrina variegata)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (B145695) (70%)

  • Hexane (B92381) (analytical grade)

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Ultrasonic bath

  • Filter paper (Whatman No. 1)

Protocol:

  • Defatting: Weigh 10 g of the powdered plant material and place it in a flask. Add 100 mL of hexane and sonicate for 30 minutes. Filter the mixture and discard the hexane. This step removes non-polar compounds that may interfere with the analysis. Repeat this step twice.

  • Extraction: Air-dry the defatted plant material. Transfer the material to a flask and add 100 mL of 70% ethanol or methanol. Macerate the mixture for 24 hours at room temperature with occasional shaking. Alternatively, perform Soxhlet extraction for 6-8 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Storage: Store the dried extract at 4°C in a desiccator until further analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is an adapted HPLC-UV method for the quantification of this compound. Method validation will be required for specific applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV-Vis spectrum of similar flavonoids, a wavelength between 260 nm and 280 nm is recommended for initial screening. The optimal wavelength should be determined by acquiring the UV spectrum of an isolated this compound standard.

  • Injection Volume: 10 µL.

Gradient Program (Adapted):

Time (min)% Solvent A% Solvent B
09010
205050
251090
301090
319010
409010

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh 1 mg of this compound analytical standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. The following is an adapted protocol.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: As described for the HPLC-UV method.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI positive or negative mode (to be optimized for this compound).

  • MS/MS Parameters: The precursor ion (parent ion) and product ions (daughter ions) for this compound need to be determined by infusing a standard solution into the mass spectrometer. Multiple Reaction Monitoring (MRM) mode should be used for quantification.

Data Presentation

Quantitative data from method validation studies are essential for ensuring the reliability of the results. The following tables present hypothetical validation parameters for the quantification of this compound, which should be determined experimentally.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range (µg/mL)1 - 50
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantification (LOQ) (µg/mL)0.7
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range (ng/mL)1 - 500
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (ng/mL)0.1
Limit of Quantification (LOQ) (ng/mL)0.5
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1.5%

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound from plant material.

G cluster_extraction Extraction cluster_analysis Quantitative Analysis plant_material Plant Material (e.g., Erythrina variegata) powder Drying and Powdering plant_material->powder defatting Defatting with Hexane powder->defatting extraction Methanol/Ethanol Extraction defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Plant Extract concentration->crude_extract sample_prep Sample Preparation crude_extract->sample_prep hplc HPLC-UV Analysis sample_prep->hplc lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis and Quantification hplc->data_analysis lcms->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n MAPK_n AP-1 MAPK->MAPK_n Genes Pro-inflammatory Gene Expression NFkB_n->Genes MAPK_n->Genes ErythrininF This compound (postulated) ErythrininF->TAK1 inhibits

References

Application Note: Erythrinin F as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a flavonoid compound isolated from the bark of Erythrina variegata. As a member of the flavonoid class, this compound is of interest for its potential biological activities, which may include antioxidant and anti-inflammatory properties. Accurate and reproducible quantification of this compound in plant extracts and pharmaceutical preparations is crucial for research, quality control, and drug development. This document provides detailed protocols for the use of this compound as a phytochemical standard, including its isolation, purification, and quantification by High-Performance Liquid Chromatography (HPLC). Additionally, a putative signaling pathway associated with the anti-inflammatory and antioxidant activity of flavonoids is presented.

Disclaimer: Specific analytical data and protocols for this compound are limited in published literature. The following protocols are based on established methods for the analysis of analogous flavonoids from the Erythrina genus and represent a robust starting point for method development and validation.

Physicochemical Data for this compound

PropertyValue
IUPAC Name 5,7-dihydroxy-3-(4-hydroxy-2,2-dimethyl-3,4-dihydro-2H-pyran-6-yl)chromen-4-one
Molecular Formula C20H18O6
Molecular Weight 354.35 g/mol
CAS Number 1616592-60-9
Appearance Pale yellow powder
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents.

Experimental Protocols

Isolation and Purification of this compound from Erythrina variegata Bark

This protocol describes a general procedure for the extraction and isolation of flavonoids, including this compound, from the bark of Erythrina variegata.

Materials and Reagents:

  • Dried and powdered bark of Erythrina variegata

  • Methanol (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Distilled water

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Protocol:

  • Extraction:

    • Macerate 1 kg of powdered Erythrina variegata bark in 5 L of methanol at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in 500 mL of distilled water and sequentially partition with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).

    • Separate the layers using a separatory funnel. The flavonoid-rich fraction is expected to be in the ethyl acetate layer.

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Pack the column with silica gel (60-120 mesh) in n-hexane.

    • Load the sample onto the column and elute with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions of 20 mL each and monitor by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Combine fractions with similar TLC profiles.

  • Purification by Sephadex LH-20:

    • Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions containing this compound and concentrate to dryness.

  • Purity Assessment:

    • Assess the purity of the isolated this compound by HPLC-DAD. The purity should be ≥98% for use as a standard.

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 60 40
    25 40 60
    30 10 90
    35 10 90

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data):

The following table summarizes the typical validation parameters for a robust HPLC method for flavonoid quantification.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time (RT) ~18.5 min (approximate)

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Erythrina variegata Bark extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma sephadex Sephadex LH-20 Purification column_chroma->sephadex pure_compound Pure this compound (≥98%) sephadex->pure_compound hplc_analysis HPLC Quantification pure_compound->hplc_analysis end End: Quantitative Data hplc_analysis->end

Caption: Workflow for the isolation and quantification of this compound.

Putative Signaling Pathway

Flavonoids are known to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways such as NF-κB and Nrf2.[1][2] The following diagram illustrates a putative mechanism of action for flavonoids like this compound.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK activates Erythrinin_F This compound Erythrinin_F->IKK inhibits Keap1 Keap1 Erythrinin_F->Keap1 inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes activates transcription ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Putative anti-inflammatory and antioxidant signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Erythrinin F Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Erythrinin F isolation from its natural sources, primarily species of the Erythrina genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a type of flavonoid known as a pterocarpan. These compounds are recognized for their various biological activities. The primary natural sources of this compound are plants belonging to the Erythrina genus, such as Erythrina poeppigiana.[1] Pterocarpans are major constituents of this genus.[1]

Q2: Which part of the Erythrina plant is best for isolating this compound?

The highest concentrations of flavonoids, including pterocarpans, in Erythrina species are typically found in the roots and stem bark.[1][2] Therefore, these parts are recommended for achieving a higher yield of this compound.

Q3: What are the most effective extraction methods for this compound?

While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally more efficient. These methods often result in higher yields in shorter times and with less solvent consumption. For pterocarpans, which are moderately polar, solvents like methanol (B129727), ethanol (B145695), or acetone (B3395972) are commonly employed.[1]

Q4: How can I purify this compound from the crude extract?

Purification of this compound typically involves a multi-step chromatographic process. After initial extraction and solvent partitioning (for example, with chloroform (B151607) or ethyl acetate), the enriched fraction is subjected to column chromatography.[1] Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, such as a hexane-ethyl acetate (B1210297) mixture, is used to separate the different compounds.[1] Further purification may require additional chromatographic steps, including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q5: Are pterocarpans like this compound stable during extraction and purification?

Pterocarpans can be sensitive to heat and pH changes. Prolonged exposure to high temperatures during extraction can lead to degradation.[3] Additionally, some related compounds, like 6a-hydroxypterocarpans, have been observed to dehydrate in certain solvents (e.g., CDCl3), which could potentially affect the final yield of the target compound if similar conditions are used.[4] It is advisable to use moderate temperatures and avoid strongly acidic or basic conditions unless a specific protocol requires them.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inefficient Extraction Method: Maceration may not be exhaustive. 2. Inappropriate Solvent: The solvent may not have the optimal polarity to extract this compound. 3. Incorrect Plant Material: Using leaves instead of root or stem bark.[1] 4. Improper Grinding: Large particle size of the plant material reduces surface area for extraction.[3]1. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). 2. Use moderately polar solvents such as methanol, ethanol, or acetone. Consider using a mixture of solvents (e.g., 80% ethanol in water) to enhance extraction.[5] 3. Ensure you are using the root or stem bark for extraction. 4. Grind the dried plant material to a fine powder (e.g., particle size <0.5 mm) before extraction.[3]
Poor Separation During Column Chromatography 1. Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for separating this compound from other closely related flavonoids. 2. Overloaded Column: Too much crude extract applied to the column. 3. Improperly Packed Column: Channeling in the column leads to poor separation.1. Perform preliminary separation tests using Thin-Layer Chromatography (TLC) with different solvent systems to identify the optimal mobile phase for separation. 2. Reduce the amount of extract loaded onto the column. 3. Ensure the column is packed uniformly without any air bubbles or cracks.
Presence of Multiple Co-eluting Compounds in Purified Fractions 1. Structural Similarity of Compounds: Erythrina species contain numerous structurally similar flavonoids and isoflavonoids that are difficult to separate.[2][4] 2. Single Chromatographic Method is Insufficient: Silica gel chromatography alone may not be enough to resolve complex mixtures.1. Employ multiple chromatographic techniques. For example, follow up silica gel chromatography with Sephadex LH-20 chromatography or preparative HPLC. 2. Consider using a different stationary phase for chromatography, such as polyamide or reverse-phase C18 silica gel.
Suspected Degradation of this compound 1. High Temperature During Extraction/Evaporation: Pterocarpans can be heat-sensitive.[3] 2. Exposure to Strong Light: Flavonoids can be light-sensitive. 3. Inappropriate pH: Strongly acidic or alkaline conditions can cause structural changes.[5]1. Use extraction methods that operate at lower temperatures (e.g., UAE at controlled temperature). Use a rotary evaporator at a moderate temperature (e.g., < 40°C) to remove solvent. 2. Protect the extracts and purified compounds from direct light by using amber-colored glassware or covering containers with aluminum foil. 3. Maintain a neutral pH during extraction and purification unless the protocol specifies otherwise.

Data Presentation: Impact of Extraction Parameters on Flavonoid Yield

Disclaimer: The following tables present generalized data for flavonoid extraction to illustrate expected trends. The values are not specific to this compound but are representative of how different parameters can affect the yield of flavonoids from plant material.

Table 1: Comparison of Extraction Methods on Total Flavonoid Yield

Extraction MethodSolventTemperature (°C)TimeRelative Yield (%)
MacerationEthanol (80%)2572 hours65
Soxhlet ExtractionEthanol (95%)808 hours85
Ultrasound-Assisted Extraction (UAE)Ethanol (80%)5030 min95
Microwave-Assisted Extraction (MAE)Ethanol (80%)605 min100

Table 2: Effect of Solvent Choice on Total Flavonoid Yield (Using UAE)

SolventDielectric ConstantPolarity IndexRelative Yield (%)
Hexane (B92381)1.90.115
Chloroform4.84.140
Ethyl Acetate6.04.465
Acetone21.05.188
Ethanol24.55.292
Methanol33.06.695
Water80.110.255
Ethanol:Water (80:20)N/AN/A100

Experimental Protocols

Representative Protocol for this compound Isolation

This protocol is a synthesized methodology based on common practices for isolating pterocarpans from Erythrina species.

  • Preparation of Plant Material:

    • Collect fresh root or stem bark of an Erythrina species (e.g., E. poeppigiana).

    • Wash the plant material thoroughly to remove any dirt.

    • Air-dry the material in the shade for 1-2 weeks or use a plant dryer at a temperature not exceeding 40°C.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional shaking.

    • Filter the extract and repeat the maceration process two more times with fresh methanol.

    • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

    • Perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.

    • Collect each fraction separately and evaporate the solvents to dryness. The chloroform and ethyl acetate fractions are most likely to contain this compound.

  • Column Chromatography (Silica Gel):

    • Subject the chloroform-soluble fraction to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of 20-30 mL and monitor the composition of each fraction by Thin-Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the fractions containing the compound of interest to further chromatographic purification. This may involve:

      • Repeated silica gel column chromatography with a shallower solvent gradient.

      • Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on molecular size.

      • Preparative TLC or preparative HPLC for final purification to obtain pure this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Plant Material (Root/Stem Bark) Drying Drying (< 40°C) PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration with Methanol (3x) Grinding->Maceration Filtration Filtration & Combination of Extracts Maceration->Filtration Evaporation Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc) CrudeExtract->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection FurtherPurification Further Purification (Prep. HPLC/Sephadex) FractionCollection->FurtherPurification PureCompound Pure this compound FurtherPurification->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis troubleshooting_guide Start Low Yield or Purity Issue CheckYield At which stage is the yield low? Start->CheckYield CheckPurity Is the final product impure? Start->CheckPurity CrudeExtractYield Low Crude Extract Yield? CheckYield->CrudeExtractYield Crude Extract FinalProductYield Low Final Product Yield? CheckYield->FinalProductYield Final Product ImproveChromatography Optimize Chromatography: - Test new solvent systems - Use multiple techniques (e.g., Sephadex, HPLC) CheckPurity->ImproveChromatography ImproveExtraction Optimize Extraction: - Use UAE/MAE - Check Solvent - Finer Grinding CrudeExtractYield->ImproveExtraction CheckLosses Review Purification Steps: - Check for compound loss during partitioning - Potential degradation? FinalProductYield->CheckLosses

References

Technical Support Center: Overcoming Erythrinin F Solubility Issues in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of Erythrinin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

This compound is a bioactive compound, classified as both a flavonoid and an alkaloid, isolated from plants of the Erythrina genus.[1][2][3] Like many other flavonoids, this compound is a hydrophobic molecule, which often leads to poor solubility in water-based solutions.[4] This low aqueous solubility can significantly hinder its study and application in various experimental and therapeutic contexts, leading to challenges in achieving effective concentrations for in vitro assays and limiting its bioavailability in vivo.[5]

Q2: I'm observing precipitation of this compound when I add it to my aqueous buffer. What is the likely cause?

Precipitation is a common issue when a hydrophobic compound like this compound is introduced into an aqueous environment. The primary cause is that the concentration of this compound has exceeded its solubility limit in your specific buffer system. Factors such as pH, ionic strength, and the presence of other solutes in your buffer can all influence its solubility.

Q3: Are there any quick methods to improve the solubility of this compound for preliminary experiments?

For initial studies, you might consider co-solvents. However, the use of organic solvents like DMSO or ethanol (B145695) should be carefully evaluated as they can interfere with biological assays. A more robust approach for consistent results would be to explore the formulation strategies detailed in the troubleshooting guide below.

Q4: Can pH adjustment of the buffer be used to improve this compound solubility?

Adjusting the pH of the aqueous medium can sometimes improve the solubility of compounds with ionizable groups.[6] However, the effectiveness of this method for this compound would depend on its pKa value. It is crucial to ensure that any pH change does not negatively impact the stability of the compound or the conditions of your experiment.

Troubleshooting Guide

Issue: this compound Precipitates Out of Solution

1. Initial Assessment:

  • Confirm Identity and Purity: Ensure the identity and purity of your this compound sample, as impurities can affect solubility.

  • Review Solvent Choice: If using a stock solution, ensure the organic solvent is compatible with your aqueous medium and that the final concentration of the organic solvent is low enough to not cause precipitation or interfere with the experiment.

2. Recommended Solutions:

Several well-established techniques can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound.[6][7] These include cyclodextrin (B1172386) complexation, nanoparticle encapsulation, and micellar solubilization.

Solution 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules, like flavonoids, forming water-soluble inclusion complexes that enhance their solubility and stability.[4][8][9]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes
  • Selection of Cyclodextrin: Beta-cyclodextrin (B164692) (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9][10] HP-β-CD often offers higher solubility and lower toxicity.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin. This can be optimized by testing different ratios (e.g., 1:2, 1:5).

  • Complexation Method (Kneading Method): a. Accurately weigh the this compound and cyclodextrin. b. Place the powders in a mortar and add a small amount of a solvent blend (e.g., water/ethanol 1:1 v/v) to form a paste. c. Knead the paste for 30-60 minutes. d. Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. e. Grind the dried complex into a fine powder.

  • Solubility Assessment: a. Prepare a series of aqueous solutions with increasing concentrations of the prepared complex. b. Determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Illustrative Data: Solubility Enhancement of Flavonoids with Cyclodextrins
FlavonoidCyclodextrinMolar RatioSolubility Enhancement (Fold Increase)Reference
Hesperetinβ-Cyclodextrin1:1~25[9]
Naringeninβ-Cyclodextrin1:1~15[9]
Quercetinβ-Cyclodextrin1:1Significant Increase[11]
ChrysinRAMEB1:2Highest among tested β-CDs[10]

Note: RAMEB refers to randomly-methylated-β-cyclodextrin.

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex Erythrinin_F This compound (Hydrophobic) Complex This compound-Cyclodextrin Inclusion Complex (Water-Soluble) Erythrinin_F->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Encapsulation of hydrophobic this compound within a cyclodextrin molecule.

Solution 2: Nanoparticle Encapsulation

Encapsulating this compound into polymeric nanoparticles can significantly improve its aqueous dispersibility and bioavailability.[12] Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is a common choice for this application.[13]

Experimental Protocol: this compound-Loaded PLGA Nanoparticle Formulation by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: a. Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of ethyl acetate).

  • Aqueous Phase Preparation: a. Prepare an aqueous solution (e.g., 20 mL) containing a surfactant/stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA).

  • Emulsification: a. Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: a. Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug. c. Lyophilize (freeze-dry) the purified nanoparticles to obtain a dry powder.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Calculate the drug loading and encapsulation efficiency.

Workflow for Nanoparticle Encapsulation

G A Organic Phase: This compound + PLGA in Ethyl Acetate C Emulsification (Sonication/Homogenization) A->C B Aqueous Phase: Surfactant (PVA) in Water B->C D Solvent Evaporation C->D E Nanoparticle Formation D->E F Washing & Centrifugation E->F G Lyophilization F->G H Dry this compound-Loaded Nanoparticles G->H

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

Solution 3: Micellar Solubilization

Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous solutions.[14][15][16]

Experimental Protocol: Micellar Solubilization of this compound
  • Surfactant Selection: Choose a non-ionic surfactant such as Tween 80 or a poloxamer (e.g., Pluronic F-68), as they are generally less disruptive to biological systems.[17]

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected surfactant, ensuring that the concentrations span the CMC of the surfactant.

  • Solubilization: a. Add an excess amount of this compound to each surfactant solution. b. Stir the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Quantification: a. Centrifuge or filter the samples to remove the undissolved this compound. b. Determine the concentration of solubilized this compound in the supernatant/filtrate using a suitable analytical method.

  • Data Analysis: Plot the solubility of this compound as a function of the surfactant concentration. A sharp increase in solubility is expected above the CMC.

Mechanism of Micellar Solubilization

G cluster_0 Below CMC cluster_1 Above CMC Surfactant_Monomers Surfactant Monomers Insoluble_Erythrinin_F Insoluble this compound Solubilized_Erythrinin_F Solubilized This compound Insoluble_Erythrinin_F->Solubilized_Erythrinin_F Solubilization Micelle Micelle with Hydrophobic Core Micelle->Solubilized_Erythrinin_F Encapsulation

Caption: Micellar encapsulation of this compound above the critical micelle concentration.

References

Technical Support Center: Preventing Degradation of Erythrinine F During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the degradation pathways and optimized extraction protocols for Erythrinine F is limited. The following troubleshooting guide and frequently asked questions are based on established principles for the extraction and stabilization of structurally related Erythrina alkaloids and other sensitive natural products. Researchers are advised to use this information as a general guideline and to conduct preliminary stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is Erythrinine F and why is it prone to degradation during extraction?

Erythrinine F is a biologically active alkaloid found in plants of the Erythrina genus.[1] Like many alkaloids, its complex chemical structure, which includes a tetracyclic spiroamine skeleton, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction.[2] Factors such as pH, temperature, light, and the presence of oxidative enzymes or reactive solvents can lead to structural changes and loss of bioactivity.

Q2: What are the primary factors that can cause the degradation of Erythrinine F?

While specific data for Erythrinine F is scarce, degradation of similar alkaloids is often attributed to:

  • pH Extremes: Both acidic and alkaline conditions can catalyze hydrolysis or rearrangement of the alkaloid structure. Many alkaloids are acid labile.[3]

  • High Temperatures: Elevated temperatures used during extraction (e.g., refluxing) can accelerate degradation reactions.[3] Prolonged exposure to even moderate heat can be detrimental.

  • Oxidation: The presence of oxygen, peroxides in solvents (especially ethers), or metal ions can lead to oxidative degradation. Many plant extracts contain enzymes like polyphenol oxidases that can also contribute to degradation if not properly inactivated.

  • Light Exposure: Ultraviolet (UV) radiation from sunlight or artificial lighting can provide the energy for photolytic degradation reactions.

  • Reactive Solvents: Certain solvents or impurities within them can react with the alkaloid. For instance, aldehydes in diethyl ether have been shown to react with other alkaloids.

Q3: What are the visible signs of Erythrinine F degradation?

Observable signs of degradation can include a change in the color of the extract, often turning yellowish or brownish. Additionally, you might observe the formation of precipitates or a decrease in the expected yield of the purified compound. Chromatographic analysis (e.g., HPLC, TLC) is the most reliable way to detect degradation, which will appear as a decrease in the peak area of Erythrinine F and the emergence of new peaks corresponding to degradation products.

Q4: Can I use antioxidants to protect Erythrinine F during extraction?

Yes, the addition of antioxidants is a common strategy to prevent oxidative degradation of sensitive compounds.[4][5][6] The choice of antioxidant will depend on the solvent system being used.

  • For aqueous extractions: Ascorbic acid (Vitamin C), sodium metabisulfite, or sodium bisulfite are suitable choices.[4]

  • For organic solvent extractions: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol) are more appropriate due to their solubility in organic phases.[4]

It is crucial to select an antioxidant that will not interfere with downstream analytical or biological assays.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of Erythrina alkaloids that may be applicable to Erythrinine F.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of Erythrinine F Degradation during extraction: Exposure to harsh pH, high temperature, or light.- Maintain a neutral or slightly acidic pH (around 4-6) during extraction. - Use low-temperature extraction methods like maceration or ultrasound-assisted extraction instead of heat-reflux. - Protect the extraction mixture from light by using amber glassware or covering vessels with aluminum foil.
Incomplete extraction: Inefficient cell wall disruption or inappropriate solvent.- Finely grind the plant material to increase surface area. - Use a sequence of solvents with increasing polarity (e.g., starting with hexane (B92381) to remove nonpolar compounds, followed by ethyl acetate (B1210297) or methanol (B129727) for alkaloid extraction). Ethanol (B145695) (80-96%) is often effective for Erythrina alkaloids.[7]
Appearance of unknown peaks in chromatography Formation of degradation products: See potential causes for low yield.- Implement the solutions for low yield. - Add an appropriate antioxidant to the extraction solvent (e.g., 0.1% ascorbic acid for aqueous phases, 0.05% BHT for organic phases).
Formation of artifacts: Reaction of the alkaloid with extraction solvents or reagents.- Use high-purity solvents to avoid reactive impurities. For example, use freshly opened, peroxide-free diethyl ether. - Be aware that solvents like acetone (B3395972) or residual acids in solvents can react with alkaloids to form artificial products.[8]
Color change of extract (e.g., darkening) Oxidative degradation: Presence of oxygen and/or oxidative enzymes.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon). - Blanching the plant material in hot water or steam for a short period before extraction can inactivate enzymes, but this may not be suitable if the target compound is heat-labile.[9] - Add antioxidants to the extraction solvent.
Precipitate formation during storage Poor stability of the extract: Continued degradation or changes in solubility.- Store the extract at low temperatures (e.g., -20°C or -80°C). - Store under an inert atmosphere. - Remove the solvent and store the dried extract.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Erythrina Alkaloids (with modifications for stability)

This protocol is a standard method for alkaloid extraction, adapted to minimize degradation.

  • Maceration:

    • Mix the powdered plant material with 70-80% ethanol containing 0.1% (w/v) ascorbic acid.

    • Stir the mixture at room temperature for 24-48 hours, protected from light.

    • Filter the mixture and concentrate the filtrate under reduced pressure at a temperature below 40°C.

  • Acid-Base Partitioning:

    • Dissolve the concentrated extract in a 2% sulfuric acid solution.

    • Wash the acidic solution with a nonpolar solvent like hexane or dichloromethane (B109758) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) while cooling in an ice bath.

    • Extract the alkaline solution multiple times with a solvent such as ethyl acetate or chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure at low temperature.

  • Storage:

    • Store the crude alkaloid extract at -20°C under an inert atmosphere.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - A Milder Alternative

UAE can often provide better extraction efficiency at lower temperatures and shorter times, thus reducing degradation.[7][10]

  • Preparation:

    • Suspend the powdered plant material in a suitable solvent (e.g., 80% ethanol with 0.1% ascorbic acid) in a flask.

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 25-40°C) for 30-60 minutes.

  • Processing:

    • Filter the mixture and repeat the extraction on the plant material if necessary.

    • Combine the filtrates and proceed with the acid-base partitioning as described in Protocol 1.

Visualizations

Experimental_Workflow General Workflow for Erythrinine F Extraction and Purification start Plant Material (Erythrina sp.) maceration Maceration/UAE with Solvent + Antioxidant start->maceration filtration Filtration maceration->filtration concentration Concentration (Low Temperature) filtration->concentration acid_base Acid-Base Partitioning concentration->acid_base purification Chromatographic Purification (e.g., HPLC) acid_base->purification end Isolated Erythrinine F purification->end

Caption: Workflow for Erythrinine F Extraction.

Degradation_Pathway Potential Degradation Pathways for Erythrinine F cluster_factors Degradation Factors erythrinine_f Erythrinine F (Stable) hydrolysis Hydrolysis Products erythrinine_f->hydrolysis  pH (Acid/Base) oxidation Oxidation Products erythrinine_f->oxidation  O2, Peroxides, Enzymes photolysis Photolytic Products erythrinine_f->photolysis  UV Light artifacts Solvent Adducts/Artifacts erythrinine_f->artifacts  Reactive Solvents pH (Acid/Base) pH (Acid/Base) O2, Peroxides, Enzymes O2, Peroxides, Enzymes UV Light UV Light Reactive Solvents Reactive Solvents

Caption: Potential Degradation Factors for Erythrinine F.

References

Technical Support Center: Erythrinin F Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Erythrinin F, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is broader than the leading edge, resulting in an asymmetrical shape.[1] In an ideal separation, peaks should be symmetrical and Gaussian.[2] Peak tailing is problematic because it reduces resolution between adjacent peaks, can lead to inaccurate peak integration and quantification, and may indicate underlying issues with the separation method or HPLC system.[1][2]

Q2: What chemical properties of this compound make it prone to peak tailing?

A2: this compound is an isoflavonoid (B1168493) containing multiple phenolic hydroxyl (-OH) groups in its structure.[3][4] These polar, acidic groups can engage in secondary interactions with the stationary phase, particularly with exposed, ionized silanol (B1196071) groups (Si-O⁻) on the surface of silica-based columns.[5][6] This dual retention mechanism—the primary reversed-phase interaction and the secondary polar interaction—is a common cause of peak tailing for polar analytes like this compound.[5]

Q3: What is an acceptable measure for peak symmetry?

A3: Peak symmetry is often quantified using the Tailing Factor (T) or Asymmetry Factor (As), as defined by the USP.[1] A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor of ≤ 1.5 is considered acceptable.[7]

Troubleshooting Guide: Resolving this compound Peak Tailing

This guide follows a systematic approach to identify and resolve the root cause of peak tailing.

Step 1: Initial Assessment - All Peaks or Just this compound?

Q: Does the peak tailing affect all peaks in the chromatogram or only the this compound peak?

A:

  • All Peaks Tailing: If all peaks are tailing, the issue is likely systemic. This could be due to physical problems with the column, such as a void at the inlet or a blocked frit, or extra-column effects.[1][8] Extra-column effects refer to band broadening that occurs outside of the column, for instance, in excessively long or wide-diameter tubing.[7][9]

  • Only this compound Tailing: If only the this compound peak (or other similar polar analytes) is tailing, the problem is likely chemical in nature, stemming from specific interactions between this compound and the stationary phase.[2] The primary suspects are secondary interactions with silanol groups.[10][11]

Step 2: Column and Hardware Inspection

Q: How can I diagnose and fix column or hardware issues?

A:

  • Check for Column Voids: A void in the packing material at the column inlet can cause peak distortion.[1] This may be accompanied by a sudden drop in backpressure. To diagnose, you can try reversing and flushing the column (if permitted by the manufacturer). However, a column with a significant void often needs to be replaced.[1][7]

  • Inspect Frits and Filters: A partially blocked column inlet frit or a clogged in-line filter can lead to poor peak shape.[1] Regularly replace solvent filters and consider using guard columns to protect the analytical column from particulate matter.[1]

  • Minimize Extra-Column Volume: Ensure that all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter (e.g., 0.005").[7][10] Check all fittings to ensure they are secure and properly seated to eliminate dead volume.[11]

Step 3: Mobile Phase Optimization

Q: How can I adjust the mobile phase to improve the this compound peak shape?

A: Mobile phase composition is critical for controlling the ionization state of both this compound and the column's stationary phase.

  • Lower the Mobile Phase pH: The most common cause of tailing for polar, acidic compounds is the interaction with ionized silanols on the silica (B1680970) surface.[5] By lowering the mobile phase pH to between 2.5 and 3.0, the silanol groups (pKa ~3.5-4.5) become fully protonated (Si-OH), minimizing their ability to interact with the phenolic hydroxyls of this compound.[5][11] Use an acidic modifier like formic acid or trifluoroacetic acid (TFA) to control the pH.

  • Increase Buffer Strength: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol interactions and maintain a stable pH, thereby improving peak shape.[1][7] Note that for LC-MS applications, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[11]

  • Choose the Right Organic Modifier: Acetonitrile and methanol (B129727) are common organic modifiers in reversed-phase HPLC. Their properties can influence peak shape. If you are using one, try switching to the other to see if it improves symmetry.

Quantitative Data Summary: Mobile Phase Adjustments

ParameterRecommended SettingRationaleCitation
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary polar interactions with this compound.[5][11]
Buffer Concentration (LC-UV) 25 - 50 mMIncreases the ionic strength of the mobile phase, which can help mask residual silanol interactions and improve peak symmetry.[1][7]
Buffer Concentration (LC-MS) < 10 mMPrevents ion suppression in the mass spectrometer while still providing some pH control.[11]
Acidic Additive 0.1% Formic Acid or 0.05% TFAEffectively lowers and controls the mobile phase pH to protonate silanol groups.[11]

Step 4: Sample and Injection Parameter Review

Q: Could my sample preparation or injection method be causing the tailing?

A: Yes, issues with the sample itself can lead to distorted peaks.

  • Check Sample Solvent: Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.[9] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion.

  • Evaluate Column Overload: While more commonly associated with peak fronting, overloading the column with too much sample mass can sometimes cause tailing.[6][11] To test for this, dilute your sample and inject it again. If the peak shape improves, column overload was the issue.[1][11]

  • Use End-Capped Columns: For analyzing basic or polar compounds, using a modern, high-purity silica column that is "end-capped" is highly recommended. End-capping chemically treats the silica surface to block many of the residual silanol groups, reducing the sites available for secondary interactions.[5][10]

Diagrams and Workflows

G start Peak Tailing Observed for this compound q1 Tailing on all peaks? start->q1 a1_yes Systemic Issue Likely q1->a1_yes  Yes a1_no Chemical Interaction Likely q1->a1_no  No check_column Check for Column Void & Blocked Frits a1_yes->check_column adjust_mp Adjust Mobile Phase a1_no->adjust_mp check_sample Review Sample & Injection a1_no->check_sample check_hardware Minimize Extra-Column Volume (Tubing, Fittings) check_column->check_hardware lower_ph Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) adjust_mp->lower_ph check_buffer Increase Buffer Strength (if pH > 4) adjust_mp->check_buffer dilute_sample Dilute Sample (Check for Overload) check_sample->dilute_sample check_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_sample->check_solvent G Mechanism of Peak Tailing cluster_0 Silica Stationary Phase cluster_1 This compound silica Si-O-Si-O-Si silanol_ionized Si-O⁻ silanol_protonated Si-OH erythrinin This compound Molecule -OH (Phenolic Group) erythrinin->silanol_ionized Secondary Interaction (Causes Tailing) erythrinin->silanol_protonated Minimal Interaction (Good Peak Shape)

References

Technical Support Center: Optimizing Erythrinin F Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrinin F. Due to the limited availability of specific data for this compound, this guide incorporates information from studies on closely related isoflavonoids and extracts from the Erythrina genus. The provided protocols and concentration ranges should be considered as a starting point for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural isoflavonoid (B1168493) compound that has been isolated from plants of the Erythrina genus, such as Erythrina arborescens and Erythrina variegata.[1][2] Compounds from the Erythrina genus are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antiprotozoal effects.[3][4][5] While specific studies on this compound are limited, related compounds from this genus have been shown to induce apoptosis in cancer cells and modulate inflammatory pathways.[6][7][8]

Q2: What is a recommended starting concentration for this compound in cell culture?

A definitive optimal concentration for this compound has not been established in the literature. However, based on the cytotoxic activities of other compounds isolated from Erythrina species, a pilot dose-response study is recommended. A starting range of 1 µM to 50 µM can be considered. For initial experiments, it is advisable to test a broad range of concentrations (e.g., 0.1, 1, 10, 25, 50, and 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How should I dissolve and store this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C to maintain stability.[9] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.

Q4: What are the potential mechanisms of action for this compound?

While the precise mechanism of this compound is not fully elucidated, related compounds from the Erythrina genus have been shown to induce apoptosis through the activation of caspases.[6] Other potential mechanisms, based on studies of similar isoflavonoids, may involve the modulation of signaling pathways related to inflammation, such as the NF-κB and MAPK pathways, and the generation of reactive oxygen species (ROS).[10][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on cells Concentration too low: The concentration of this compound may be insufficient to elicit a response in your cell line.Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM or higher).
Incubation time too short: The treatment duration may not be long enough for the compound to exert its effects.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Compound instability: this compound may be unstable in your cell culture medium.Prepare fresh working solutions for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.
High cell death in control group Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1% for DMSO). Always include a vehicle control.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes.Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them at a consistent density.
Compound precipitation: this compound may precipitate out of solution at higher concentrations or upon dilution in aqueous media.Visually inspect your working solutions for any signs of precipitation. If precipitation occurs, try preparing a lower concentration stock solution or using a different solvent.
Unexpected morphological changes Off-target effects: Like many natural products, this compound may have multiple cellular targets.Carefully document any morphological changes. Consider using techniques like high-content imaging to quantify these changes and investigate potential off-target effects.

Data Presentation

Table 1: Cytotoxicity of Compounds Isolated from Erythrina Species in Various Cell Lines

This table provides IC50 values for compounds structurally related to this compound and should be used as a reference for designing initial dose-response experiments.

CompoundCell LineIC50 ValueReference
Erybraedin ANCI-H187 (Small Cell Lung Cancer)2.1 µg/mL[12]
Erybraedin ABC (Breast Cancer)2.9 µg/mL[12]
Erystagallin AKB (Oral Cancer)4.5 µg/mL[12]
6α-hydroxyphaseollidinCCRF-CEM (Leukemia)3.36 µM[13]
6α-hydroxyphaseollidinHepG2 (Liver Cancer)6.44 µM[13]
Abyssinone IVMDA-MB-231-pcDNA (Breast Cancer)14.43 µM[13]
Abyssinone IVHCT116 (p53+/+) (Colon Cancer)20.65 µM[13]
Sigmoidin ICCRF-CEM (Leukemia)4.24 µM[13]
Sigmoidin IMDA-MB-231-BCRP (Breast Cancer)30.98 µM[13]
Erythrina variegata Methanol ExtractMCF-7 (Breast Cancer)92 µg/mL[14]
Erythrina variegata Methanol ExtractMDA-MB-231 (Breast Cancer)143 µg/mL[14]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a logarithmic range (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the optimized incubation time. Include vehicle and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions prep_stock->treatment cell_culture Culture and Seed Target Cells cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response erythrinin_f This compound ros ROS Production erythrinin_f->ros ? nfkb NF-κB Pathway Inhibition erythrinin_f->nfkb ? mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis inflammation Reduced Inflammation nfkb->inflammation

Caption: Postulated signaling pathways for Erythrina isoflavonoids.

troubleshooting_logic cluster_checks Troubleshooting Checks start Experiment Start issue Inconsistent or Unexpected Results? start->issue check_conc Verify Concentration and Dilutions issue->check_conc Yes success Consistent Results issue->success No check_solvent Check Solvent Concentration check_conc->check_solvent check_cells Assess Cell Health and Passage Number check_solvent->check_cells check_protocol Review Experimental Protocol check_cells->check_protocol check_protocol->start Re-run Experiment

Caption: Logical troubleshooting workflow for experimental issues.

References

Erythrinin F assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythrinin F assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and reproducibility issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural isoflavone (B191592) compound.[1] Published research has indicated that compounds from the Erythrina genus, including isoflavonoids like this compound, exhibit a range of biological activities. These include antimicrobial, antiviral, antifungal, antiplasmodial, and cytotoxic effects.[2][3][4] When designing an assay, it is crucial to consider which of these activities is being investigated, as this will influence the experimental setup.

Q2: We are observing significant variability in our IC50 values for this compound in our cytotoxicity assay. What are the common causes?

Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several factors:

  • Cell Health and Passage Number: The health, density, and passage number of your cells can dramatically impact results.[5][6] Cells at high passage numbers may exhibit altered morphology, growth rates, and responses to stimuli.[6]

  • Reagent Stability and Handling: Ensure that your this compound stock solution is properly stored, and that dilutions are made fresh for each experiment. The stability of all reagents under assay conditions should be confirmed.[7]

  • Assay Timing: The timing of analysis after treatment can be critical. An optimal time point should be determined during assay development.[5]

  • Evaporation and Edge Effects: In multi-well plates, wells at the edge are more prone to evaporation, which can concentrate reagents and affect cell growth.[8] This "edge effect" can lead to significant data variability.

Q3: Our this compound antimicrobial assay is showing poor reproducibility between experiments. What should we check?

Reproducibility issues in antimicrobial assays can often be traced back to:

  • Inoculum Preparation: Inconsistent preparation of the microbial inoculum can lead to variations in the starting cell density, affecting the final readout.

  • Media Composition: Variations in media components, such as lot-to-lot differences in broths or agars, can influence microbial growth and susceptibility to this compound.

  • Incubation Conditions: Strict control of incubation temperature, humidity, and atmospheric composition (e.g., CO2 levels for certain cell types) is essential for reproducible results.[9]

  • Plate Type: The type of microtiter plate used can impact the assay. For example, black plates are recommended for fluorescence assays to minimize background and crosstalk, while white plates are suitable for luminescence.[9]

Troubleshooting Guides

Guide 1: High Background Signal in a Fluorescence-Based Assay

High background fluorescence can mask the specific signal from your assay, reducing its dynamic range.

Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence from Media Use phenol (B47542) red-free media, as phenol red is a known source of autofluorescence.[9]Reduction in background fluorescence.
Autofluorescence from Cells If possible, use red-shifted fluorescent dyes (emission > 570 nm) to avoid the natural autofluorescence of cells in the green spectrum.[9]Decreased background signal from cellular components.
Compound Interference Run a control plate with this compound in media without cells to check for inherent fluorescence of the compound at the assay wavelengths.Determine if the compound itself is contributing to the signal.
Incorrect Plate Choice Use black, clear-bottom microplates for fluorescence assays to minimize well-to-well crosstalk and background.[9]Lower background and improved signal-to-noise ratio.
Guide 2: Inconsistent Cell Seeding

Uneven cell distribution across the plate is a major source of variability.[5]

Potential Cause Troubleshooting Step Expected Outcome
Improper Cell Suspension Ensure a single-cell suspension before seeding by gently pipetting or using a cell strainer.Uniform cell distribution in each well.
Cell Clumping Avoid over-trypsinization and handle cells gently to prevent clumping.Homogeneous cell monolayer.
Inadequate Mixing After adding cells to the plate, gently swirl the plate in a figure-eight motion to ensure even distribution.Consistent cell numbers across the plate.
Temperature Gradients Allow plates to sit at room temperature for a short period before incubation to minimize temperature gradients that can affect cell settling.More uniform cell attachment.

Experimental Protocols

Protocol 1: General Cell-Based Cytotoxicity Assay Workflow

This protocol outlines a general workflow for assessing the cytotoxic effects of this compound.

  • Cell Culture: Culture cells in appropriate media and conditions. Ensure cells are in the logarithmic growth phase and at a consistent passage number.

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well, clear-bottom, black plate at a predetermined optimal density. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in phenol red-free media. The final DMSO concentration should be kept below 1% and be consistent across all wells.[7]

  • Cell Treatment: Remove the seeding media from the cells and add the media containing the different concentrations of this compound. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin-based) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background, normalize the data to controls, and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture plate_seeding Plate Seeding cell_culture->plate_seeding compound_prep This compound Dilution cell_treatment Cell Treatment compound_prep->cell_treatment plate_seeding->cell_treatment incubation Incubation cell_treatment->incubation viability_assay Viability Assay incubation->viability_assay data_acquisition Data Acquisition viability_assay->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: A typical experimental workflow for a cell-based cytotoxicity assay.

troubleshooting_logic cluster_checks Initial Checks cluster_plate_issues Plate-Level Issues cluster_solutions Potential Solutions start High Assay Variability check_cells Cell Health & Passage start->check_cells check_reagents Reagent Stability start->check_reagents check_protocol Protocol Consistency start->check_protocol edge_effects Edge Effects? start->edge_effects seeding_uniformity Seeding Uniformity? start->seeding_uniformity use_low_passage Use Low Passage Cells check_cells->use_low_passage fresh_reagents Prepare Fresh Reagents check_reagents->fresh_reagents standardize_protocol Standardize Protocol check_protocol->standardize_protocol plate_map Use Proper Plate Map edge_effects->plate_map improve_seeding Improve Seeding Technique seeding_uniformity->improve_seeding

Caption: A logical diagram for troubleshooting high assay variability.

References

Erythrinin F: A Guide to Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides essential safety information and handling protocols for Erythrinin F for researchers, scientists, and drug development professionals. This compound is a natural product isolated from plants of the Erythrina genus, which are known to produce a variety of bioactive compounds. Due to its potential cytotoxic and other biological activities, it is imperative that this compound is handled with appropriate safety precautions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential hazards?

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, this compound should be handled as a potentially hazardous substance.

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of accidental exposure, follow these first aid measures immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Q3: How should I store this compound?

A3: this compound powder should be stored at -20°C in a tightly sealed container.[1] Stock solutions should be prepared fresh for use. If storage of a solution is necessary, it is recommended to store it in small aliquots in tightly sealed vials at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles.

Q4: What solvents can I use to dissolve this compound?

A4: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO (Dimethyl sulfoxide), and Acetone.

Q5: I am seeing unexpected results in my cell-based assay. What could be the issue?

A5: Unexpected results could be due to several factors:

  • Compound stability: Ensure that your stock solutions are fresh or have been stored properly to prevent degradation.

  • Solvent effects: The solvent used to dissolve this compound might have its own cytotoxic effects. Always include a vehicle control (cells treated with the solvent alone at the same concentration used in your experiment) to account for this.

  • Incomplete dissolution: Ensure the compound is fully dissolved in the solvent before adding it to your cell culture media.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
Low or no biological activity observed Compound degradationPrepare a fresh stock solution of this compound. Ensure proper storage of the solid compound and solutions.
Incorrect concentrationVerify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration.
High background in cytotoxicity assay Solvent cytotoxicityRun a vehicle control with the solvent at the same final concentration used with this compound. If the solvent is toxic, consider using a different, more biocompatible solvent.
ContaminationCheck cell cultures for any signs of bacterial or fungal contamination.
Precipitate forms when adding to media Low solubility in aqueous mediaTry pre-diluting the stock solution in a small amount of a co-solvent that is miscible with your culture media before the final dilution. Ensure the final solvent concentration is not toxic to your cells.

Quantitative Data Summary

PropertyValueSource
CAS Number 1616592-60-9[1][2]
Molecular Formula C₂₀H₁₈O₇[1]
Molecular Weight 370.35 g/mol
Storage Temperature -20°C[1]
GHS Hazard Codes H302, H315, H319, H335

Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4][5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock & Dilutions treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze and Interpret Results read_absorbance->analyze_data

Caption: Workflow for a typical cytotoxicity experiment using this compound.

signaling_pathway cluster_pathway Potential Signaling Pathway Inhibition Erythrinan_Alkaloid Erythrinan Alkaloid (e.g., Erythraline) TAK1 TAK1 Erythrinan_Alkaloid->TAK1 Inhibits kinase activity TLR Toll-like Receptor (TLR) TLR->TAK1 IKK IKK TAK1->IKK MAPK MAPKs TAK1->MAPK IkappaB IκB IKK->IkappaB Phosphorylation & Degradation Inflammatory_Response Inflammatory Response (e.g., NO production) MAPK->Inflammatory_Response Activation NFkappaB NF-κB IkappaB->NFkappaB Release NFkappaB->Inflammatory_Response Transcription

Caption: Postulated inhibitory effect on the TLR signaling pathway.[7]

References

Technical Support Center: Investigating Potential Off-Target Effects of Novel Natural Product Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing novel bioactive compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects and assay artifacts during your experiments, with a hypothetical focus on compounds derived from natural sources, such as those from the Erythrina genus.

Frequently Asked Questions (FAQs)

Q1: My novel compound, isolated from a natural source, shows activity in my primary assay, but the results are inconsistent. What could be the issue?

A1: Inconsistent results with natural product compounds can stem from several factors beyond the specific target activity. It is crucial to consider:

  • Compound Purity and Stability: Ensure the purity of your compound isolate and check for degradation under your experimental conditions (e.g., light or temperature sensitivity).

  • Assay Artifacts: The compound may be interfering with the assay technology itself. Common issues include autofluorescence, light scattering, or inhibition of the reporter enzyme (e.g., luciferase).

  • Non-specific Cytotoxicity: At higher concentrations, many compounds exhibit cytotoxic effects that can confound assay readouts. It is essential to determine the cytotoxic profile of your compound in the cell line you are using.

  • Off-Target Effects: The compound may be interacting with other cellular targets (e.g., kinases, GPCRs, ion channels) that influence your readout.

Q2: How can I differentiate between a true "hit" and an assay artifact?

A2: A systematic approach involving counter-screens is the most effective way to rule out assay artifacts.

  • Orthogonal Assays: Confirm your initial findings using a different assay that measures the same biological endpoint but relies on a different detection technology.

  • Empty Vector/No-Enzyme Controls: In cell-free assays, test your compound against a version of the assay lacking the target enzyme or protein to see if it still produces a signal.

  • Fluorescence/Luminescence Interference Assays: Directly measure the intrinsic fluorescence or quenching properties of your compound at the excitation and emission wavelengths of your assay.

Q3: My compound is showing activity against a specific kinase in my primary screen. How do I assess its selectivity?

A3: Kinase inhibitors are known for their potential to have off-target effects due to the conserved nature of the ATP-binding pocket.

  • Kinase Profiling: Screen your compound against a broad panel of kinases (e.g., a commercially available kinase panel) to identify other potential targets.

  • Dose-Response Curves: Generate dose-response curves for both your primary target and any identified off-targets to compare potency (IC50/EC50 values). A significantly lower potency for off-targets suggests a degree of selectivity.

Troubleshooting Guide

Problem: Unexpected Cell Death in a Cellular Assay
  • Possible Cause 1: General Cytotoxicity: The compound may be inducing non-specific cell death at the tested concentrations.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the compound's cytotoxic concentration 50 (CC50). Ensure your assay concentration is well below the CC50.

  • Possible Cause 2: Activation of Apoptotic Pathways: The compound could be an off-target activator of programmed cell death.

    • Troubleshooting Step: Use assays to detect markers of apoptosis, such as caspase-3/7 activation or Annexin V staining.

Problem: High Hit Rate in a High-Throughput Screen (HTS)
  • Possible Cause 1: Assay Interference: The compound may be a "nuisance compound" that interferes with the assay technology.

    • Troubleshooting Step: Filter your hits against a database of known nuisance compounds. Perform counter-screens as described in FAQ 2.

  • Possible Cause 2: Non-specific Activity: The compound may be acting through a non-specific mechanism, such as membrane disruption or aggregation.

    • Troubleshooting Step: Include detergents (e.g., Triton X-100) in your assay buffer to disrupt aggregate formation and re-test your compound.

Data Presentation: Hypothetical Kinase Profile for an Erythrina Compound

To illustrate how to present off-target screening data, the following table summarizes a hypothetical kinase profile for a fictional compound, "Erythrinin X," tested at a concentration of 10 µM.

Kinase Target% Inhibition at 10 µMIC50 (µM)Kinase FamilyNotes
Primary Target Kinase 95%0.1Tyrosine KinaseOn-target activity
Off-Target Kinase A85%1.2Tyrosine KinaseStructurally related to primary target.
Off-Target Kinase B55%8.5Serine/Threonine KinaseModerate off-target activity.
Off-Target Kinase C15%> 100Serine/Threonine KinaseMinimal off-target activity.
Off-Target Kinase D5%> 100Lipid KinaseNo significant off-target activity.

Experimental Protocols

Protocol 1: Autofluorescence Interference Assay
  • Prepare Compound Plate: Serially dilute the test compound in a microplate. Include wells with vehicle control (e.g., DMSO) and a known fluorescent compound as a positive control.

  • Assay Buffer: Add the same assay buffer used in your primary screen to all wells.

  • Incubation: Incubate the plate under the same conditions as your primary assay.

  • Fluorescence Reading: Read the plate on a plate reader using the same excitation and emission wavelengths as your primary assay.

  • Data Analysis: A significant increase in fluorescence in the compound-treated wells compared to the vehicle control indicates autofluorescence.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 value.

Visualizations

Troubleshooting_Workflow start Inconsistent/Unexpected Assay Results purity Check Compound Purity and Stability start->purity artifact Investigate Assay Artifacts purity->artifact cytotoxicity Assess Cytotoxicity artifact->cytotoxicity No counterscreen Run Interference Counter-screens artifact->counterscreen Yes off_target Evaluate Off-Target Activity cytotoxicity->off_target No viability Conduct Cell Viability Assay (e.g., MTT) cytotoxicity->viability Yes orthogonal Perform Orthogonal Assay off_target->orthogonal No profiling Perform Broad Target Profiling (e.g., Kinase Panel) off_target->profiling Yes true_hit Potential True Hit orthogonal->true_hit false_positive Likely False Positive counterscreen->false_positive viability->off_target Low Cytotoxicity viability->false_positive High Cytotoxicity profiling->true_hit Selective profiling->false_positive Promiscuous

Caption: Workflow for troubleshooting unexpected assay results.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P Gene Target Gene Expression TranscriptionFactor->Gene Compound Erythrina Compound Compound->Kinase1 Inhibition OffTarget Off-Target Kinase X Compound->OffTarget Off-target Inhibition

Caption: Hypothetical signaling pathway showing on- and off-target effects.

Validation & Comparative

A Comparative Analysis of the Bioactivities of Erythrina Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Erythrinin F: Extensive literature searches did not yield specific bioactivity data for a flavonoid designated as "this compound." Therefore, this guide provides a comparative analysis of several other well-documented flavonoids isolated from the Erythrina genus, offering insights into their diverse pharmacological potentials.

The genus Erythrina is a rich source of structurally diverse flavonoids, which have garnered significant interest in the scientific community for their wide range of biological activities. These compounds, including flavanones, isoflavones, pterocarpans, and chalcones, have demonstrated promising potential in various therapeutic areas. This guide offers a comparative overview of the bioactivities of selected Erythrina flavonoids, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these natural products.

Cytotoxic Activity

Several flavonoids from the Erythrina genus have exhibited significant cytotoxic effects against various cancer cell lines. The antiproliferative activity is often evaluated using assays such as the resazurin (B115843) reduction assay, which measures cell viability.

Table 1: Cytotoxic Activity of Selected Erythrina Flavonoids (IC₅₀ in µM)

FlavonoidCancer Cell LineIC₅₀ (µM)Reference
Abyssinone IVMDA-MB-231-pcDNA14.43[1]
HCT116 (p53+/+)20.65[1]
Sigmoidin ICCRF-CEM4.24[1]
MDA-MB-231-BCRP30.98[1]
Sophorapterocarpan ACCRF-CEM3.73[1]
U87MG.ΔEGFR14.81[1]
6α-HydroxyphaseollidinCCRF-CEM3.36[1]
HepG26.44[1]
4'-Methoxy licoflavanoneHL-60~20[2]
AlpinumisoflavoneHL-60~20[2]
8-PrenylnaringeninHCT1169.13[3]

Experimental Protocol: Resazurin Reduction Assay for Cytotoxicity

The resazurin assay is a colorimetric method used to measure cell viability.[4][5][6][7] Viable cells can reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test flavonoids and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: A resazurin solution (typically 0.15 mg/mL in PBS) is added to each well.[6]

  • Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the conversion of resazurin to resorufin.[6]

  • Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

G Resazurin Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of flavonoids treatment Treat cells with flavonoids compound_prep->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h add_resazurin Add resazurin solution incubation_24h->add_resazurin incubation_assay Incubate for 1-4 hours add_resazurin->incubation_assay read_fluorescence Measure fluorescence (Ex: 560nm, Em: 590nm) incubation_assay->read_fluorescence calc_viability Calculate % cell viability read_fluorescence->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Workflow for the Resazurin-based Cytotoxicity Assay.

Antimicrobial Activity

Flavonoids from Erythrina species have demonstrated notable activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Selected Erythrina Flavonoids (MIC in µg/mL)

FlavonoidBacteriumMIC (µg/mL)Reference
Erybraedin AStaphylococcus aureus>128[8]
PhaseollidinStaphylococcus aureus8[8]
Abyssinone V-4′ methyl etherStaphylococcus aureus64[8]
Eryzerin CStaphylococcus aureus32[8]
AlpinumisoflavoneStaphylococcus aureus>128[8]
CristacarpinStaphylococcus aureus128[8]
LysisteisoflavoneStaphylococcus aureus32[8]
7,4'-dihydroxy-3',5'-di-C-prenylflavanoneStaphylococcus aureus0.063

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[9][10][11][12]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.[10]

  • Serial Dilution: The test flavonoid is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Controls: Positive (bacteria and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the flavonoid that completely inhibits visible bacterial growth.[11]

G Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_inoculum Prepare standardized bacterial inoculum prep_dilutions Prepare serial dilutions of flavonoids in broth inoculate_wells Inoculate wells with bacterial suspension prep_dilutions->inoculate_wells add_controls Include growth and sterility controls inoculate_wells->add_controls incubation Incubate at 37°C for 18-24 hours add_controls->incubation read_results Visually inspect for turbidity incubation->read_results determine_mic Determine MIC as lowest concentration with no growth read_results->determine_mic

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

Antioxidant Activity

Many Erythrina flavonoids exhibit potent antioxidant properties, which are often assessed by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Table 3: Antioxidant Activity of Selected Erythrina Flavonoids (DPPH Radical Scavenging IC₅₀)

Flavonoid/ExtractIC₅₀ (µg/mL)Reference
Sigmoidin B20[14]
Erythrina crista-galli twig extract54.80

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[15][16][17][18]

  • Preparation of DPPH Solution: A solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM) is prepared.[15][16]

  • Reaction Mixture: The test flavonoid, at various concentrations, is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).[15][16]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[15][16]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

G DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution in methanol/ethanol prep_samples Prepare various concentrations of flavonoids mix_reagents Mix flavonoid solutions with DPPH solution prep_samples->mix_reagents incubation Incubate in the dark for 30 minutes mix_reagents->incubation read_absorbance Measure absorbance at 517 nm incubation->read_absorbance calculate_scavenging Calculate % scavenging activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 value calculate_scavenging->determine_ic50 G Inhibition of NO Production Assay Workflow cluster_prep Cell Preparation cluster_stimulation Inflammatory Stimulation cluster_measurement Measurement & Analysis culture_cells Culture RAW 264.7 macrophage cells treat_cells Pre-treat cells with flavonoids culture_cells->treat_cells add_lps Stimulate cells with LPS treat_cells->add_lps incubation Incubate for 24 hours add_lps->incubation collect_supernatant Collect culture supernatant incubation->collect_supernatant griess_reaction Measure nitrite (B80452) using Griess reagent collect_supernatant->griess_reaction calculate_inhibition Calculate % NO inhibition griess_reaction->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

References

A Comparative Analysis of the Anti-inflammatory Properties of Erythrinin F and Genistein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel anti-inflammatory agents, researchers and drug development professionals are increasingly turning their attention to natural compounds. Among these, Erythrinin F, a pterocarpan (B192222) from the Erythrina genus, and genistein (B1671435), a well-studied isoflavone (B191592) predominantly found in soy, have emerged as compounds of interest. This guide provides a detailed comparison of their anti-inflammatory effects, supported by available experimental data, to aid researchers in their evaluation of these potential therapeutic agents.

While extensive research has elucidated the anti-inflammatory mechanisms of genistein, data on the specific activities of this compound remains limited. Consequently, this comparison draws upon data from related compounds and extracts from the Erythrina genus to provide a broader perspective on its potential efficacy, with the caveat that these may not be fully representative of the pure compound.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound (and related Erythrina compounds) and genistein on key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production
Compound IC50 Value
Erythrina variegata (ethanolic bark extract)47.1 ± 0.21 µg/ml[1]
Genistein69.4 µM[2]
Details: The IC50 value represents the concentration of the compound required to inhibit 50% of the nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Table 2: Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production
Compound IC50 Value
Erythrina variegata (ethanolic bark extract)9.27 ± 0.72 µg/ml (COX-2 inhibition)[1]
GenisteinSynergistically inhibits PGE2 with Bowman-Birk inhibitor[3]
Details: PGE2 production is a key indicator of cyclooxygenase (COX) enzyme activity. The data for the Erythrina variegata extract reflects the inhibition of COX-2. For genistein, specific IC50 values for PGE2 inhibition were not readily available in the reviewed literature, but its inhibitory effect, particularly in synergy with other compounds, is noted.
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Compound Effect
Erythrina genus compoundsPhenolic compounds from the Erythrina genus are known to suppress pro-inflammatory signaling pathways.[4]
GenisteinDose-dependently decreases the secretion of IL-1β, IL-6, and IL-8 from TNF-α-stimulated MH7A cells.[5][6]
Details: While specific IC50 values for cytokine inhibition by this compound are not available, the genus is recognized for its anti-inflammatory properties. Genistein has been shown to significantly reduce the production of key pro-inflammatory cytokines in human synoviocyte cells.
Table 4: Inhibition of Other Inflammatory Mediators
Compound Target
Erycristagallin (from Erythrina mildbraedii)5-Lipoxygenase
Details: Erycristagallin is a pterocarpan structurally related to this compound. Its inhibition of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, highlights a potential anti-inflammatory mechanism for this class of compounds.

Mechanistic Insights: Signaling Pathways

Both this compound (as inferred from related flavonoids) and genistein are believed to exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

Genistein has been demonstrated to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the translocation of NF-κB to the nucleus.[2] Furthermore, genistein can modulate the MAPK pathway, affecting the phosphorylation of key kinases involved in the inflammatory cascade.

Phenolic compounds from the Erythrina genus are also known to suppress pro-inflammatory signaling pathways such as MAPK and NF-κB.[4][7][8] The precise points of intervention for this compound within these pathways require further investigation.

NF-kB Signaling Pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes activates transcription Genistein Genistein Genistein->IKK inhibits Erythrina_flavonoids Erythrina Flavonoids (Proposed) Erythrina_flavonoids->NFkB_nucleus inhibits (proposed) MAPK Signaling Pathway MAPK Signaling Pathway in Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38/JNK MAPKK->p38_JNK AP1 AP-1 (in nucleus) p38_JNK->AP1 Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes Genistein Genistein Genistein->p38_JNK inhibits phosphorylation Erythrina_flavonoids Erythrina Flavonoids (Proposed) Erythrina_flavonoids->MAPKKK inhibit (proposed) NO Production Assay Workflow Workflow for Nitric Oxide Production Assay start Start seed_cells Seed RAW 264.7 macrophages in 96-well plates start->seed_cells pre_treat Pre-treat cells with This compound or Genistein seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_reagent Add Griess reagent to supernatant collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate Calculate NO concentration (as nitrite) measure_absorbance->calculate end End calculate->end ELISA Workflow General Workflow for ELISA start Start coat_plate Coat 96-well plate with capture antibody start->coat_plate block Block non-specific binding sites coat_plate->block add_sample Add standards and cell culture supernatants block->add_sample add_detection_ab Add biotinylated detection antibody add_sample->add_detection_ab add_enzyme Add streptavidin-HRP add_detection_ab->add_enzyme add_substrate Add TMB substrate add_enzyme->add_substrate stop_reaction Stop reaction with stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

References

Erythrinin F: A Comparative Analysis of its Antibacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents from natural sources. Among these, compounds isolated from the Erythrina genus have shown promising antibacterial activity. This guide provides a comparative analysis of the antibacterial properties of Erythrinin F and structurally related flavonoids, contextualized with the performance of standard antibiotics.

While direct antibacterial data for this compound remains limited in publicly available research, this guide leverages data from closely related and well-studied isoflavonoids and pterocarpans isolated from Erythrina species. These compounds share a common structural backbone and offer valuable insights into the potential efficacy of this class of molecules.

Comparative Antibacterial Activity

The antibacterial efficacy of various compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of Erythrina-derived compounds against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, in comparison to standard antibiotics.

Table 1: MIC of Erythrina Isoflavonoids and Pterocarpans against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)Reference
Erycristagallin (B1245051)S. aureus (MRSA)3.13 - 6.25[1]
ErycristagallinS. aureus (VRSA)0.39 - 1.56[2]
Orientanol BS. aureus (MRSA)3.13 - 6.25[1]
Erybraedin AStreptococcus strains0.78 - 1.56[2]
Erythrabyssin IIStreptococcus strains0.78 - 1.56[2]
AlpinumisoflavoneGram-positive & Gram-negative bacteria3.9 - 125[3]
6,8-diprenylgenisteinGram-positive & Gram-negative bacteria3.9 - 125[3]

Table 2: MIC of Standard Antibiotics against Staphylococcus aureus

AntibioticBacterial StrainMIC (µg/mL)Reference
VancomycinS. aureus (MRSA)0.5 - 2.0[4]
GentamicinS. aureus0.235 - 0.5[5]
CiprofloxacinS. aureus (MRSA)0.25 - 0.5
CiprofloxacinS. aureus (MSSA)0.25[6]

Experimental Protocols

The determination of MIC values is a critical step in assessing the antibacterial potential of a compound. The Broth Microdilution Method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

1. Preparation of Materials:

  • Microtiter Plates: Sterile 96-well plates.

  • Bacterial Culture: A fresh, pure culture of the test bacterium (e.g., Staphylococcus aureus) grown on a suitable agar (B569324) medium.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

  • Test Compound: A stock solution of the compound to be tested (e.g., this compound or related flavonoid) at a known concentration.

  • Standard Antibiotic: A stock solution of a reference antibiotic for quality control.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Assay Procedure:

  • Serial Dilutions: The test compound and standard antibiotic are serially diluted in the broth medium directly in the microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Proposed Mechanisms of Action

Flavonoids isolated from Erythrina species are believed to exert their antibacterial effects through multiple mechanisms, targeting various cellular processes essential for bacterial survival.[8][9]

Proposed Antibacterial Mechanisms of Erythrina Flavonoids cluster_membrane Cell Membrane Disruption cluster_nucleic_acid Nucleic Acid Synthesis Inhibition cluster_energy Energy Metabolism Modulation Membrane Cytoplasmic Membrane Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Cellular Components Permeability->Leakage Bacterial_Cell_Death Bacterial Cell Death Leakage->Bacterial_Cell_Death DNAGyrase DNA Gyrase Replication DNA Replication DNAGyrase->Replication Inhibition Replication->Bacterial_Cell_Death ATPSynthase ATP Synthase ATPProduction ATP Production ATPSynthase->ATPProduction Inhibition ATPProduction->Bacterial_Cell_Death Erythrina_Flavonoids Erythrina Flavonoids Erythrina_Flavonoids->Membrane Erythrina_Flavonoids->DNAGyrase Erythrina_Flavonoids->ATPSynthase

Caption: Proposed mechanisms of antibacterial action for Erythrina flavonoids.

Experimental Workflow for Antibacterial Screening

The process of identifying and validating the antibacterial properties of natural compounds like this compound involves a systematic workflow.

Workflow for Antibacterial Screening of Natural Products Start Plant Material Collection (Erythrina sp.) Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Screening Antibacterial Screening (e.g., Disk Diffusion) Isolation->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism End Lead Compound for Further Development Mechanism->End

Caption: A typical workflow for the discovery of antibacterial compounds from natural sources.

Conclusion

While direct evidence for the antibacterial activity of this compound is still emerging, the data from structurally similar flavonoids isolated from the Erythrina genus are highly encouraging. Compounds like erycristagallin and orientanol B demonstrate potent activity against clinically relevant bacteria, including drug-resistant strains, with MIC values that are comparable to or even better than some standard antibiotics.[1][2] The multifaceted mechanism of action of these flavonoids, targeting fundamental bacterial processes, makes them attractive candidates for further investigation and development as novel antibacterial agents.[8][9] Future research should focus on the targeted isolation and comprehensive antibacterial profiling of this compound to fully validate its therapeutic potential.

References

Erythrinin F: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of Erythrinin F, a prenylated isoflavonoid (B1168493) isolated from plants of the Erythrina genus, against known antibiotics. Due to the limited availability of direct comparative studies, this analysis synthesizes data from multiple sources to offer a broader perspective on the potential of this compound and related compounds as antibacterial agents.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for this compound, related isoflavonoids from the Erythrina genus, and two widely used antibiotics, Erythromycin and Ciprofloxacin (B1669076), against common bacterial pathogens. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons may vary based on experimental conditions.

Table 1: Comparative MIC Values against Staphylococcus aureus

Compound/AntibioticStrainMIC (µg/mL)Reference
This compound & Related Isoflavonoids
ErycristagallinMethicillin-Resistant S. aureus (MRSA)3.13 - 6.25[1]
Orientanol BMethicillin-Resistant S. aureus (MRSA)3.13 - 6.25[1]
AlpinumisoflavoneS. aureus3.9[2]
BurttinoneS. aureus3.9[2]
Abyssinone V-4'-O-methyl etherS. aureus7.8[2]
6,8-diprenylgenisteinS. aureus7.8[2]
PhaseollidinS. aureus10[3]
Erybraedin AS. aureus31[3]
Standard Antibiotics
ErythromycinS. aureus (ATCC 25925, clinical isolates)0.25 - >2048[4]
CiprofloxacinS. aureus (clinical isolate)0.6[5]

Table 2: Comparative MIC Values against Gram-Negative Bacteria

Compound/AntibioticStrainMIC (µg/mL)Reference
Erythrina Isoflavonoids
AlpinumisoflavoneEscherichia coli125[2]
BurttinoneEscherichia coli62.5[2]
Abyssinone V-4'-O-methyl etherEscherichia coli125[2]
6,8-diprenylgenisteinEscherichia coli125[2]
Standard Antibiotics
CiprofloxacinEscherichia coli (clinical isolates)0.013 - 0.08[5]

Proposed Mechanism of Action

Flavonoids isolated from the Erythrina genus are believed to exert their antibacterial effects through several mechanisms. The primary proposed mechanism for prenylated isoflavonoids, including compounds structurally related to this compound, is the disruption of the bacterial cytoplasmic membrane.[6][7] Other potential mechanisms include the inhibition of nucleic acid synthesis and the modulation of energy metabolism through the inhibition of ATP synthase.[6][7]

The diagram below illustrates the proposed primary mechanism of action for prenylated isoflavonoids.

cluster_0 Bacterial Cell membrane Cytoplasmic Membrane potential Membrane Potential ions Ion Gradient atp ATP Synthesis cytoplasm Cytoplasm isoflavonoid Prenylated Isoflavonoid (e.g., this compound) disruption Disruption & Permeabilization isoflavonoid->disruption Interacts with inhibition Inhibition isoflavonoid->inhibition May also inhibit disruption->membrane depolarization Depolarization disruption->depolarization causes leakage Ion Leakage disruption->leakage causes depolarization->potential death Bacterial Cell Death depolarization->death leakage->ions leakage->death inhibition->atp inhibition->death start Start prep_compound Prepare stock solution of test compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum serial_dilution Perform 2-fold serial dilution of compound in 96-well plate prep_compound->serial_dilution inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Add positive (bacteria + broth) & negative (broth only) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end

References

A Comparative Guide to the Structure-Activity Relationship of Prenylated Isoflavonoids as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of prenylated isoflavonoids, a class of compounds to which Erythrinin F belongs. Due to the limited availability of extensive SAR data for a series of direct this compound analogs, this guide leverages published data on structurally similar prenylated isoflavonoids to elucidate key relationships between chemical structure and biological activity. The presented data on cytotoxicity, anti-inflammatory, and antioxidant activities serve as a valuable resource for the rational design of novel therapeutic agents.

I. Comparative Biological Activity of Prenylated Isoflavonoids

The following table summarizes the in vitro biological activities of a series of prenylated isoflavonoids. These compounds share key structural features with this compound, such as a core isoflavone (B191592) skeleton with one or more prenyl groups. The data highlights how modifications to the substitution pattern of the isoflavone core and the nature of the prenyl group influence their cytotoxic, anti-inflammatory, and antioxidant potential.

Compound IDStructureCytotoxicity (IC50, µM) vs. Jurkat T cells[1]Anti-inflammatory (NO inhibition IC50, µM)[2][3]Antioxidant Activity (DPPH Scavenging IC50, µM)
Erybraedin C Pterocarpan with prenyl group17.6 - 28.8Not ReportedNot Reported
Compound 1 Isoflavone with C-8 prenyl chainNot Reported0.89 ± 0.05Not Reported
Compound 3 Isoflavone with C-8 prenyl chainNot Reported6.8 - 26.9 (antibacterial/antifungal IC50)Not Reported
Sophoraflavanone G Flavanone with prenyl groupPotent (qualitative)[4][5]Potent (qualitative)[6]Not Reported
Leachianone A Methoxy-prenylated flavanonePotent (qualitative)[6]Potent (qualitative)[6]Not Reported
6,8-diprenylgenistein Isoflavone with two prenyl groupsNot ReportedNot ReportedPotent (qualitative)[7][8]

Note: The presented data is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

II. Structure-Activity Relationship Insights

The analysis of the compiled data reveals several key trends in the structure-activity relationship of prenylated isoflavonoids:

  • Prenylation is Crucial for Activity: The presence of one or more prenyl groups is a common feature among the most active compounds. Prenylation increases the lipophilicity of the flavonoid skeleton, which is believed to enhance membrane permeability and interaction with cellular targets[4][5]. For instance, the prenylation of the isoflavone skeleton was identified as a key factor for antibacterial activities[7][8].

  • Position of Prenyl Group: The position of the prenyl group on the flavonoid core significantly impacts biological activity. Substitution at the C-8 position appears to be favorable for various activities[4][5].

  • Nature of the Prenyl Group: Both linear prenyl chains and cyclized prenyl groups (forming an additional ring) are found in active compounds. However, in some cases, the cyclization of the prenyl group has been shown to decrease antibacterial activity[8].

  • Hydroxylation and Methoxylation Patterns: The number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings of the isoflavone scaffold are critical for activity. Hydroxyl groups are often important for antioxidant activity, while methoxylation can influence metabolic stability and skin absorption[6].

  • Core Skeleton: While this guide focuses on isoflavonoids, related structures like pterocarpans (e.g., Erybraedin C) and flavanones (e.g., Sophoraflavanone G) with prenyl modifications also exhibit significant biological effects, suggesting the prenyl moiety is a key determinant of activity across different flavonoid subclasses[1][4][5].

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these assays for their own studies.

A. Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells (e.g., Jurkat T, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[9].

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours)[9][10].

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours[10].

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a designated stop solution) to each well to dissolve the formazan crystals[9].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[9][10].

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

B. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • IC50 Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

C. Antioxidant Assay (DPPH Radical Scavenging Assay)

Objective: To assess the free radical scavenging capacity of a compound.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm, which corresponds to the reduction of the DPPH radical.

  • IC50 Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

IV. Visualizations

Signaling Pathway of Inflammation Inhibition

G Potential Anti-inflammatory Mechanism of Prenylated Isoflavonoids LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-kB IKK->NFkB iNOS iNOS (Nitric Oxide Production) NFkB->iNOS Compound Prenylated Isoflavonoid Compound->IKK Inhibition Compound->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by prenylated isoflavonoids.

Experimental Workflow for Cytotoxicity Screening

G General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Jurkat T cells) Treatment Cell Treatment with Compound Analogs CellCulture->Treatment CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Absorbance Absorbance Reading (570 nm) MTT->Absorbance Calculation IC50 Value Calculation Absorbance->Calculation

Caption: A streamlined workflow for determining the IC50 values of test compounds.

Logical Relationship of Structure-Activity Insights

G Key Structural Features Influencing Biological Activity cluster_features Structural Modifications cluster_activity Biological Activities Core Prenylated Isoflavonoid (e.g., this compound analog) Prenylation Presence & Nature of Prenyl Group Core->Prenylation Substitution Hydroxyl/Methoxy Pattern Core->Substitution Skeleton Core Flavonoid Skeleton Core->Skeleton Cytotoxicity Cytotoxicity Prenylation->Cytotoxicity AntiInflammatory Anti-inflammatory Prenylation->AntiInflammatory Substitution->AntiInflammatory Antioxidant Antioxidant Substitution->Antioxidant Skeleton->Cytotoxicity

Caption: Interplay of structural features and their impact on biological outcomes.

References

Cross-Validation of Erythrinan Alkaloid Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Erythrinin F: Comprehensive experimental data specifically detailing the bioactivity of this compound is limited in publicly available research. This guide provides a comparative analysis of closely related Erythrinan alkaloids, predominantly focusing on Erythraline, which has been more extensively studied. The presented data serves as a valuable proxy for understanding the potential therapeutic activities of this class of compounds.

This guide offers a comparative overview of the cytotoxic and anti-inflammatory activities of Erythrinan alkaloids across various cell lines. The data is compiled from multiple studies to provide researchers, scientists, and drug development professionals with a consolidated resource for evaluating the potential of these natural compounds.

Comparative Cytotoxicity of Erythrinan Alkaloids

The cytotoxic effects of Erythrinan alkaloids have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Compound/ExtractCell LineCell TypeIC50 ValueReference
ErythralineSiHaCervical Cancer35.25 µg/mL (12 µM)[1]
α-erythroidineMCF-7Breast Cancer11.60 µg/mL
Erythrina caffra DCM ExtractHeLaCervical Cancer93.82 µg/mL
Erythrina caffra DCM ExtractMCF-7Breast Cancer144.17 µg/mL
Erythrina variegata Leaf ExtractHT-29Colon Cancer>195.35 µg/mL

Anti-Inflammatory Activity

Extracts from the Erythrina genus have demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Phenolic compounds within these extracts are believed to suppress pro-inflammatory signaling cascades.[2][3]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Erythrinan alkaloid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Analysis of Apoptosis-Related Proteins (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to investigate the molecular mechanisms of apoptosis by analyzing the expression levels of key regulatory proteins.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified duration. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Molecular Pathways

The following diagrams illustrate the hypothesized signaling pathways through which Erythrinan alkaloids may exert their cytotoxic and anti-inflammatory effects.

Hypothesized Apoptotic Pathway of Erythraline Erythraline Erythraline Bax Bax Erythraline->Bax Upregulates Bcl2 Bcl2 Erythraline->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by Erythraline.

Hypothesized G2/M Cell Cycle Arrest by Erythraline Erythraline Erythraline CyclinB_CDK1 Cyclin B1/CDK1 Complex Erythraline->CyclinB_CDK1 Inhibits activity G2_M_Arrest G2/M Arrest Erythraline->G2_M_Arrest G2_Phase G2 Phase M_Phase M Phase G2_Phase->M_Phase Progression CyclinB_CDK1->M_Phase Promotes entry Hypothesized Anti-Inflammatory Pathway of Erythrina Alkaloids Erythrina_Alkaloids Erythrina Alkaloids IKK IKK Complex Erythrina_Alkaloids->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB IkBa_P->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Experimental Workflow for Cytotoxicity and Apoptosis Analysis cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis Cell_Seeding Seed Cells in 96-well & 6-well plates Compound_Treatment Treat with Erythrinan Alkaloid (various concentrations and times) Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Protein_Extraction Extract Total Protein Compound_Treatment->Protein_Extraction Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation Western_Blot Perform Western Blot for Bax, Bcl-2, Cleaved Caspase-3 Protein_Extraction->Western_Blot Protein_Expression_Analysis Analyze Protein Expression Western_Blot->Protein_Expression_Analysis

References

A Comparative Analysis of Flavonoids from Erythrina Species and Synthetic Flavonoids in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective anti-cancer agents is a continuous endeavor. Both natural and synthetic flavonoids have emerged as promising candidates, demonstrating significant potential in preclinical cancer research. This guide provides a comparative overview of flavonoids derived from the Erythrina genus and their synthetic counterparts, focusing on their cytotoxic effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Cytotoxicity Profile: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values of various flavonoids from Erythrina species and synthetic flavonoids against several cancer cell lines.

Flavonoid from Erythrina Species Cancer Cell Line IC50 (µM) Reference
4'-Methoxy licoflavanone (MLF)Human Leukemia (HL-60)~20[1]
Alpinumisoflavone (AIF)Human Leukemia (HL-60)~20[1]
Abyssinone IVHuman Leukemia (CCRF-CEM)>14.43[2]
Sigmoidin IHuman Leukemia (CCRF-CEM)4.24[2]
6α-hydroxyphaseollidinHuman Leukemia (CCRF-CEM)3.36[2]
---Breast Cancer (T47D)1.0 µg/mL (Erythrina alkaloid)[3]
---Breast Cancer (T47D)3.3 µg/mL (Isoflavonoid)[3]
Erythrina suberosa extractHuman Leukemia (HL-60)Not specified[1]
Erythrina sigmoidea extractVariousNot specified[2]
Erythrina crista-galli extractBreast Cancer (MCF-7)1.82 - 7.51 µg/mL (various flavonoids)[4]
Erythrina caffra extractCervical (HeLa), Breast (MCF-7)93.82 µg/mL (HeLa), 144.17 µg/mL (MCF-7)[5]
Synthetic Flavonoid Cancer Cell Line IC50 (µM) Reference
Compound 7t (flavonoid-based amide)Triple-Negative Breast Cancer (MDA-MB-231)1.76 ± 0.91[6]
Compound 7u (flavonoid-based amide)Breast Cancer (MCF-7)2.49 ± 0.44[6]
Compound 7u (flavonoid-based amide)Triple-Negative Breast Cancer (HCC1937)2.07 ± 1.06[6]
Compound 7x (flavonoid-based amide)Hepatocellular Carcinoma (HepG2)1.86 ± 0.35[6]
Compound 7x (flavonoid-based amide)Non-small Cell Lung Cancer (A549)2.44 ± 0.55[6]
Compound 6k (flavonol)Non-small Cell Lung Cancer (A549)3.14 ± 0.29[7]
Compound 6l (4'-bromoflavonol)Non-small Cell Lung Cancer (A549)0.46 ± 0.02[7]
Halogen containing flavone (B191248) (F3)Cervical Cancer (HeLa)0.71[8]
Halogen containing flavone (F3)Breast Cancer (MCF-7)1.12[8]
Halogen containing flavonol (OF3)Cervical Cancer (HeLa)0.51[8]
Methyl containing flavonol (OF2)Breast Cancer (MCF-7)0.96[8]
Zapotin (17)Melanoma (A375)31.1 ± 2.9
Zapotin (17)Melanoma (C32)26.5 ± 1.3
5,6-dihydroxyflavone (15)Melanoma (A375)Not specified
7,8-dihydroxyflavone (16)Melanoma (A375)Not specified

Mechanisms of Action: A Tale of Two Pathways

Both flavonoids from Erythrina species and synthetic flavonoids exert their anti-cancer effects through the modulation of key cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. A frequently implicated signaling pathway is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.

Flavonoids from Erythrina Species: Induction of Apoptosis

Flavonoids isolated from Erythrina species, such as 4'-Methoxy licoflavanone (MLF) and Alpinumisoflavone (AIF), have been shown to induce apoptosis in cancer cells.[1] This process is often characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, which are key executioners of apoptosis.[1] Some flavonoids from Erythrina sigmoidea have been observed to induce apoptosis through the activation of caspases 3/7, 8, and 9, accompanied by an increase in reactive oxygen species (ROS) production.[2]

dot

Erythrina_Flavonoid_Apoptosis Erythrina_Flavonoid Erythrina Flavonoids (e.g., MLF, AIF) Mitochondria Mitochondria Erythrina_Flavonoid->Mitochondria Loss of Membrane Potential Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Erythrina flavonoids.

Synthetic Flavonoids: Targeting the PI3K/Akt Signaling Pathway

Many synthetic flavonoids have been specifically designed to target aberrant signaling pathways in cancer cells. The PI3K/Akt pathway is a common target, as its hyperactivation promotes tumor growth and resistance to therapy.[6] Synthetic flavonoid-based amide derivatives have demonstrated the ability to down-regulate the expression of key proteins in this pathway, such as p-PI3K and p-Akt.[6] This inhibition leads to cell cycle arrest at the G0/G1 phase and subsequent apoptosis, marked by the upregulation of pro-apoptotic proteins like Bax and caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[6]

dot

Caption: Inhibition of the PI3K/Akt pathway by synthetic flavonoids.

Experimental Protocols: A Guide to Key Methodologies

The following sections provide detailed protocols for the key experiments commonly used to evaluate the anti-cancer properties of flavonoids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid (or vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7]

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Flavonoids Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (4h) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the flavonoid of interest for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells[6]

dot

Annexin_V_Assay_Logic Cell_States Live Cell Early Apoptosis Late Apoptosis/ Necrosis Staining_Results Annexin V (-) / PI (-) Annexin V (+) / PI (-) Annexin V (+) / PI (+) Cell_States:live->Staining_Results:neg  Results in Cell_States:early->Staining_Results:annexin  Results in Cell_States:late->Staining_Results:both  Results in

Caption: Interpretation of Annexin V/PI staining results.

Signaling Pathway Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. In this context, it is used to measure the levels of key proteins in the PI3K/Akt signaling pathway.

Protocol:

  • Protein Extraction: Lyse flavonoid-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, total Akt, Bcl-2, Bax, caspase-3, and a loading control like β-actin) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

dot

Western_Blot_Workflow Start Start Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

Caption: General workflow for Western blot analysis.

References

Comparative analysis of Erythrinin F from different Erythrina species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Erysubin F from Diverse Erythrina Species

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Erysubin F, a bioactive pterocarpan (B192222) found in various species of the Erythrina genus. While the initial request specified "Erythrinin F," the available scientific literature more substantively documents "Erysubin F." Given the close nomenclature and the presence of Erysubin F in multiple Erythrina species, this analysis will focus on the latter as a representative compound. This document summarizes its biological activities, supported by experimental data, to offer a valuable resource for phytochemical and pharmacological research.

Data Presentation: Biological Activity of Erysubin F

The following table summarizes the reported biological activities of Erysubin F isolated from different Erythrina species. The data highlights its potential as an antimicrobial and cytotoxic agent.

Biological Activity Erythrina Species Assay Result Reference
Antimycobacterial Erythrina strictaMicroplate Alamar Blue Assay (MABA)MIC: 12.5 µg/mL[1][2]
Erythrina subumbransMicroplate Alamar Blue Assay (MABA)MIC: 12.5 µg/mL[1][2]
Cytotoxicity Erythrina strictaGreen Fluorescent Protein (GFP) Cell-Based Assay (KB cells)IC₅₀: 4.5 µg/mL[2]
Erythrina subumbransGreen Fluorescent Protein (GFP) Cell-Based Assay (KB cells)IC₅₀: 4.5 µg/mL[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in natural product chemistry and pharmacology.

Isolation and Purification of Erysubin F

A general procedure for the isolation of pterocarpans like Erysubin F from Erythrina species involves the following steps:

  • Extraction: The air-dried and powdered plant material (e.g., roots, stem bark) is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane (B92381), followed by dichloromethane (B109758) (CH₂Cl₂), and then methanol (B129727) (MeOH). Erysubin F is expected to be present in the less polar extracts like hexane and dichloromethane.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography over silica (B1680970) gel.

    • The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are pooled.

    • Further purification of the pooled fractions is achieved through repeated column chromatography or preparative TLC to yield pure Erysubin F.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a common method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • A 96-well microplate is used for the assay.

  • The outer wells are filled with sterile water to prevent evaporation.

  • The test compound (Erysubin F) is serially diluted in the wells.

  • A standardized inoculum of Mycobacterium tuberculosis H37Ra is added to each well.

  • Positive (with standard anti-TB drug) and negative (no drug) controls are included.

  • The plate is incubated at 37°C for a specified period.

  • A mixture of Alamar Blue and Tween 80 is added to each well.

  • The plate is re-incubated, and color change is observed. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[2]

Cytotoxicity Assay (Green Fluorescent Protein - GFP Cell-Based Assay)

This assay is used to evaluate the cytotoxic potential of a compound against cancer cell lines, such as the KB (human oral cancer) cell line.

  • KB cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of Erysubin F.

  • A positive control (e.g., a known anticancer drug) and a negative control (vehicle) are included.

  • The plate is incubated for a specific duration (e.g., 72 hours).

  • The fluorescence of the GFP-expressing cells is measured using a fluorescence plate reader.

  • The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability (fluorescence) compared to the untreated control.[2]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway for the anti-inflammatory action of flavonoids, a class of compounds to which Erysubin F belongs. Flavonoids are known to modulate inflammatory responses by inhibiting key enzymes and transcription factors involved in the inflammatory cascade.

Anti_Inflammatory_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) ProInflammatory_Stimuli->Receptor Cell_Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade COX2 COX-2 Signaling_Cascade->COX2 iNOS iNOS Signaling_Cascade->iNOS Erysubin_F Erysubin F Erysubin_F->Signaling_Cascade Prostaglandins Prostaglandins COX2->Prostaglandins Nitric_Oxide Nitric Oxide iNOS->Nitric_Oxide Inflammation Inflammation Prostaglandins->Inflammation Nitric_Oxide->Inflammation

Caption: Generalized anti-inflammatory pathway modulated by flavonoids.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation and biological evaluation of Erysubin F from Erythrina species.

Experimental_Workflow Plant_Material Erythrina Plant Material (e.g., Root Bark) Extraction Solvent Extraction (Hexane, CH2Cl2, MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Purification Further Purification (Prep. TLC) Chromatography->Purification Erysubin_F Pure Erysubin F Purification->Erysubin_F Structure_Elucidation Structure Elucidation (NMR, MS) Erysubin_F->Structure_Elucidation Antimicrobial_Assay Antimicrobial Assay (e.g., MABA) Erysubin_F->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., GFP) Erysubin_F->Cytotoxicity_Assay Data_Analysis Data Analysis (MIC, IC50) Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for isolation and bioactivity screening of Erysubin F.

References

Validating the Molecular Target of Erythrinin F: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Erythrinin F's putative molecular target, human dihydroorotate (B8406146) dehydrogenase (DHODH), against established inhibitors. This document outlines the current computational evidence for this compound's activity and contrasts it with experimental data for alternative compounds, offering a roadmap for experimental validation.

Currently, the validation of this compound as an inhibitor of human dihydroorotate dehydrogenase (DHODH) is based on computational modeling. An in silico study identified a closely related compound, Erythrinin C, as a potential high-affinity ligand for DHODH.[1][2] This enzyme is a critical, rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the synthesis of DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making DHODH a compelling therapeutic target.[1][3]

This guide compares the computationally predicted binding affinity of Erythrinin C with experimentally determined potency and binding data for three well-characterized DHODH inhibitors: Brequinar, Leflunomide, and Teriflunomide. Detailed protocols for key validation experiments are provided to enable researchers to empirically test the hypothesis generated by the in silico work.

Performance Comparison: Erythrinin C vs. Known DHODH Inhibitors

The following tables summarize the available data. It is critical to note that the data for Erythrinin C is derived from computational docking simulations, whereas the data for the alternative compounds are derived from various experimental assays. Direct comparison should, therefore, be made with caution until experimental validation for Erythrinin C is achieved.

Table 1: Comparison of Binding Affinity and Inhibitory Potency

CompoundMolecular TargetData TypeBinding Affinity / PotencyCitation(s)
Erythrinin C Human DHODHComputationalBinding Energy: -11.395 kcal/mol[2]
Brequinar Human DHODHExperimentalIC₅₀: 10 nM[4]
Human DHODHExperimentalKᵢ: 25 nM
Leflunomide Human DHODHExperimentalIC₅₀: 98 µM
Human DHODHExperimentalKᵢ: 4.6 µM
Teriflunomide Human DHODHExperimentalKᵢ: 179 nM
(A77 1726)Human DHODHExperimentalKd: 12 nM
Human DHODHExperimentalIC₅₀: 307 nM

Note: IC₅₀ (Half-maximal inhibitory concentration), Kᵢ (Inhibition constant), Kd (Dissociation constant). Lower values indicate higher potency/affinity. Teriflunomide is the active metabolite of Leflunomide.

Signaling Pathway and Experimental Workflow

To validate a novel compound like this compound as a DHODH inhibitor, a logical series of experiments is required. This workflow progresses from direct enzyme interaction to cell-based effects and finally to confirming the specific mechanism of action.

G cluster_0 Experimental Validation Workflow A Step 1: Biochemical Assays (Direct Target Engagement) B DHODH Enzymatic Activity Assay A->B C Surface Plasmon Resonance (SPR) Binding Assay A->C D Step 2: Cell-Based Assays (Phenotypic Effects) E Cell Proliferation / Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Cell Cycle Analysis D->F G Step 3: On-Target Validation (Mechanism Confirmation) H Uridine (B1682114) Rescue Assay G->H

Caption: A logical workflow for validating a putative DHODH inhibitor.

DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway and is uniquely located on the inner mitochondrial membrane, where it couples pyrimidine biosynthesis to the electron transport chain via Coenzyme Q (CoQ).

cluster_cytosol Cytosol cluster_mito Inner Mitochondrial Membrane CPS2 Carbamoyl Phosphate Synthetase II ATC Aspartate Transcarbamoylase CPS2->ATC DHO Dihydroorotase ATC->DHO DHO_substrate Dihydroorotate DHO->DHO_substrate DHODH DHODH DHO_substrate->DHODH CoQH2 CoQH2 DHODH->CoQH2 e- Orotate Orotate DHODH->Orotate ETC Electron Transport Chain (Complex III) CoQ CoQ ETC->CoQ regenerates CoQ->DHODH CoQH2->ETC e- UMPS UMP Synthase Orotate->UMPS UMP UMP UMPS->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA ErythrininF This compound (Putative Inhibitor) ErythrininF->DHODH

Caption: DHODH links pyrimidine synthesis to mitochondrial respiration.

Experimental Protocols

The following protocols provide detailed methodologies for the essential experiments required to validate the interaction between a test compound, such as this compound, and DHODH.

DHODH Enzymatic Activity Assay (DCIP Colorimetric Method)

This assay directly measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP), which serves as a terminal electron acceptor.

Materials:

  • Recombinant human DHODH protein

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotate (DHO), substrate

  • Coenzyme Q10 (CoQ10), electron carrier

  • 2,6-dichloroindophenol (DCIP), colorimetric indicator

  • Test compound (this compound) and positive control (Brequinar) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add 1 µL of the compound dilutions.

  • Prepare a reagent mix in assay buffer containing CoQ10 (final concentration 100 µM) and DCIP (final concentration 200 µM).

  • Add recombinant human DHODH to the reagent mix.

  • Dispense the enzyme/reagent mixture into the wells containing the compounds.

  • Pre-incubate the plate at 25°C for 30 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding DHO to a final concentration of 500 µM.

  • Immediately begin measuring the decrease in absorbance at 600 nm every minute for 10-20 minutes.

  • Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

  • Determine the percent inhibition relative to the DMSO vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.[3]

Cell Proliferation Assay (Resazurin-Based)

This assay assesses the effect of DHODH inhibition on the viability and proliferation of rapidly dividing cells.

Materials:

  • A rapidly proliferating cancer cell line (e.g., A549, MOLM-13)

  • Complete cell culture medium

  • Test compound and positive control

  • Resazurin (B115843) sodium salt solution (e.g., CellTiter-Blue®)

  • 96-well cell culture plates (clear bottom, black or white walls)

  • Microplate reader (fluorescence)

Procedure:

  • Seed cells in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20% of the culture volume).

  • Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ for cell growth inhibition.

Uridine Rescue Assay

This experiment is crucial to confirm that the observed cytotoxicity is specifically due to the inhibition of de novo pyrimidine synthesis. Supplementing the culture medium with uridine allows cells to bypass the DHODH-dependent pathway via the pyrimidine salvage pathway.

Procedure:

  • Perform the cell proliferation assay as described above.

  • In parallel, run an identical set of plates where the cell culture medium is supplemented with uridine (final concentration ~100 µM) at the same time as the test compound is added.

  • After 72 hours, assess cell viability in both sets of plates.

  • Interpretation: If the test compound is an on-target DHODH inhibitor, its cytotoxic effects will be significantly diminished or completely reversed in the presence of uridine. This will be observed as a rightward shift in the dose-response curve and a substantial increase in the calculated IC₅₀ value. Lack of a significant shift may indicate an off-target mechanism of toxicity.

References

Reproducibility of Published Erythrinan Alkaloid Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is a cornerstone of research and development. This guide provides a comparative analysis of published studies on Erythrinan alkaloids, focusing on their anti-inflammatory and cytotoxic properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to offer an objective resource for researchers seeking to build upon existing work in this area. While the specific compound "Erythrinin F" remains elusive in the reviewed literature, this guide focuses on structurally related and well-studied Erythrinan compounds to provide a valuable comparative framework.

Quantitative Data Summary

The following tables summarize the reported bioactivities of various compounds isolated from Erythrina species. These values provide a basis for comparing the potency of different compounds across various assays and cell lines.

Table 1: Anti-Inflammatory Activity of Erythrina Compounds

Compound/ExtractAssayCell Line/ModelIC50/ID50Reference
Erycristagallin5-Lipoxygenase InhibitionRat Polymorphonuclear Leukocytes23.4 µM[1][2][3]
ErycristagallinTPA-induced mouse ear edemaMouse<10 µ g/ear [1][2][3]
Ethanolic extract of E. variegataCOX-2 Inhibition-9.27 ± 0.72 µg/mL[4][5]
Ethanolic extract of E. variegataNitric Oxide Production (LPS-induced)RAW 264.747.1 ± 0.21 µg/mL[4][5]

Table 2: Cytotoxic and Antimycobacterial Activity of Erythrina Compounds

CompoundActivityCell Line/OrganismIC50/MICReference
Erysubin FAntimycobacterialMycobacterium tuberculosis12.5 µg/mL[6]
Erysubin FCytotoxicityKB cells4.5 µg/mL[6]
Erybraedin ACytotoxicityNCI-H187 cells2.1 µg/mL[6]
Erybraedin ACytotoxicityBC cells2.9 µg/mL[6]
Sigmoidin ICytotoxicityCCRF-CEM4.24 µM[7]
Sigmoidin ICytotoxicityMDA-MB-231-BCRP30.98 µM[7]
6α-hydroxyphaseollidinCytotoxicityCCRF-CEM3.36 µM[7]
6α-hydroxyphaseollidinCytotoxicityHepG26.44 µM[7]
Crude Alkaloidal Fraction (E. abyssinica)CytotoxicityHeLa13.8 µg/mL[8]
Crude Alkaloidal Fraction (E. abyssinica)CytotoxicityHep-G210.1 µg/mL[8]
8-oxoerythralineCytotoxicityHep-G23.89 µg/mL[8]
ErysodineCytotoxicityHep-G211.80 µg/mL[8]
n-hexacosanyl isoferulateCytotoxicityMCF-758.84 µg/mL[9]
tetradecyl isoferulateCytotoxicityMCF-7123.62 µg/mL[9]

Experimental Protocols

To facilitate the replication and validation of the cited studies, detailed methodologies for key experiments are provided below.

Resazurin (B115843) Cell Viability Assay for Cytotoxicity

This assay is used to measure the metabolic activity of cells as an indicator of cell viability.

  • Cell Preparation:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add the medium containing the test compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare a stock solution of resazurin (e.g., 0.15 mg/mL in DPBS) and filter-sterilize.[10]

    • Add 20 µL of the resazurin solution to each well.[10]

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[10]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]

    • The quantity of resorufin (B1680543) produced is proportional to the number of viable cells.[10]

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Assay Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[6][8][11][12]

  • Procedure (Add-Mix-Measure Format):

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12]

    • Remove the 96-well plates containing the cells (treated and untreated) from the incubator and let them equilibrate to room temperature.[12]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[12]

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1 to 2 hours to allow for signal stabilization.[6]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase activity.[12]

Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm)

This method assesses changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.

  • Staining:

    • Harvest cells and resuspend them at a density of 1 x 10^6 cells/mL in a working solution of a lipophilic cationic dye such as 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)) (e.g., 0.1 µM in DPBS).[1][13]

    • Incubate the cells at 37°C for 15 minutes, protected from light.[13]

  • Washing:

    • Centrifuge the cells at 130 x g for 5 minutes.[13]

    • Remove the supernatant and resuspend the cells in 1 mL of pre-warmed DPBS.[13]

    • Repeat the wash step twice.[13]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer. In healthy cells, the dye accumulates in the mitochondria, resulting in a high fluorescence signal. In apoptotic cells with a compromised ΔΨm, the dye fails to accumulate, leading to a lower fluorescence signal.[1]

Flow Cytometry for Reactive Oxygen Species (ROS)

This assay measures the levels of intracellular reactive oxygen species.

  • Staining:

    • Harvest cells and resuspend them at a density of 1 x 10^6 cells/mL in a working solution of a cell-permeant ROS indicator dye like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) (e.g., 0.1 µM in DPBS).[14][15]

    • Incubate the cells at 37°C for 30 minutes, protected from light.[14]

  • Washing:

    • Centrifuge the cells at 130 x g for 5 minutes.[14]

    • Remove the supernatant and resuspend the cells in pre-warmed DPBS.[14]

    • Repeat the wash step twice.[14]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the emission at 535 nm.[14] Intracellular ROS oxidize the non-fluorescent H2DCFDA to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of Erythrinan alkaloids.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Resazurin Assay Seed Seed Cells in 96-well Plate Incubate24h Incubate for 24h Seed->Incubate24h PrepareDilutions Prepare Compound Dilutions AddCompound Add Compound to Cells PrepareDilutions->AddCompound IncubateTreat Incubate for 24-72h AddCompound->IncubateTreat AddResazurin Add Resazurin Solution IncubateTreat->AddResazurin IncubateAssay Incubate for 1-4h AddResazurin->IncubateAssay ReadFluorescence Read Fluorescence (Ex:560/Em:590) IncubateAssay->ReadFluorescence Analysis Analysis ReadFluorescence->Analysis Calculate IC50

General workflow for a resazurin-based cytotoxicity assay.

TLR4_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD-2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38) TAK1->MAPKs IkB IκB IKK->IkB phosphorylates AP1 AP-1 MAPKs->AP1 activates NFkB NF-κB IkB->NFkB releases Gene Inflammatory Gene Transcription NFkB->Gene cluster_nucleus cluster_nucleus AP1->Gene Erythraline Erythraline Erythraline->TAK1 inhibits

Inhibitory effect of Erythraline on the TLR4 signaling pathway.

Apoptosis_Pathway cluster_stimulus Induction cluster_cellular Cellular Response Compound Erythrina Flavonoids ROS Increase in ROS Compound->ROS MMP Loss of Mitochondrial Membrane Potential Compound->MMP ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Safety Operating Guide

Proper Disposal of Erythrinin F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Erythrinin F as a hazardous compound of unknown toxicity. All handling and disposal procedures should prioritize the minimization of exposure and environmental contamination.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, ensure all necessary personal protective equipment (PPE) is in use and that all work is conducted within a certified chemical fume hood to prevent inhalation of any airborne particulates.

Table 1: Essential Safety and Handling Information for this compound

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant nitrile gloves, safety goggles with side shields, and a fully buttoned laboratory coat.[6]
Work Environment All handling of this compound, including weighing and preparation of solutions, must be performed in a chemical fume hood.
Spill Management In case of a spill, cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed, labeled container, and decontaminate the area with a suitable laboratory disinfectant. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7][8]
First Aid: Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
First Aid: Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
First Aid: Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste requires careful segregation and labeling to ensure it is handled correctly by your institution's hazardous waste management team.

Waste Segregation

Proper segregation of waste at the source is critical. Three primary waste streams should be considered for this compound:

  • Solid Waste: This includes unused or expired pure this compound powder, as well as any disposable lab materials that have come into direct contact with the solid compound (e.g., weigh boats, contaminated paper towels, and gloves).

  • Liquid Waste (Non-halogenated Solvents): This stream is for solutions of this compound dissolved in non-halogenated organic solvents (e.g., ethanol, methanol, DMSO).

  • Liquid Waste (Aqueous Solutions): This is for this compound dissolved in aqueous buffers or solutions. Due to the potential for ecotoxicity, aqueous waste containing this compound should not be disposed of down the drain.

Waste Collection and Labeling
  • Containers: Use only approved, chemically compatible hazardous waste containers for each waste stream. Ensure containers are in good condition and have secure, leak-proof lids.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the solvent or other components present with their approximate concentrations.[9] Labels should be legible and permanently affixed to the container.

Storage and Final Disposal
  • Interim Storage: Store all this compound waste in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10] Never dispose of this compound waste in the regular trash or down the sanitary sewer.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

ErythrininF_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Disposal start Experiment with this compound Completed waste_generated Identify this compound Waste start->waste_generated is_solid Solid Waste? waste_generated->is_solid is_liquid Liquid Waste? waste_generated->is_liquid solid_container Collect in Labeled 'Hazardous Solid Waste' Container is_solid->solid_container Yes is_aqueous Aqueous Solution? is_liquid->is_aqueous Yes store_waste Store in Satellite Accumulation Area solid_container->store_waste aqueous_container Collect in Labeled 'Hazardous Aqueous Waste' Container is_aqueous->aqueous_container Yes non_halogenated_container Collect in Labeled 'Hazardous Non-Halogenated Solvent Waste' Container is_aqueous->non_halogenated_container No aqueous_container->store_waste non_halogenated_container->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.